Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRUBUQWGNAYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620859 | |
| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179686-38-5 | |
| Record name | tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-oxo-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Chemical Landscape of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound of interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its diazepane core, a seven-membered ring containing two nitrogen atoms, is a privileged scaffold found in a variety of biologically active molecules. The presence of a carbonyl group and a bulky tert-butyloxycarbonyl (Boc) protecting group further defines its chemical reactivity and potential for structural modifications. This technical guide provides a comprehensive overview of the known chemical properties of this compound, consolidating available data to support further research and development endeavors.
Core Chemical Properties
A summary of the fundamental chemical identifiers and computed properties for this compound is presented below. These data are crucial for the accurate identification and handling of the compound in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| CAS Number | 179686-38-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCNC(=O)C1 | PubChem[1] |
| InChI | InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13) | PubChem[1] |
| InChIKey | ITRUBUQWGNAYGG-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Data
The following table summarizes key computed physicochemical properties that can predict the compound's behavior in various chemical and biological systems.
| Property | Value | Method | Source |
| XLogP3 | 0.6 | XLogP3 3.0 | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] | |
| Hydrogen Bond Donor Count | 1 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] | |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Reactivity
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the cited literature. However, based on the chemical structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.4-1.5 ppm), and multiplets for the methylene protons of the diazepane ring. The chemical shifts of the ring protons would be influenced by the adjacent carbonyl and nitrogen atoms.
-
¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the Boc group, the ketone carbonyl carbon, and the methylene carbons of the diazepane ring.
-
IR Spectroscopy: Characteristic absorption bands for the amide C=O stretch, the ketone C=O stretch, and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the tert-butyl group or the entire Boc group.
Biological and Pharmacological Context
There is currently no specific information available regarding the biological activity or pharmacological profile of this compound. However, the broader class of diazepane derivatives has been investigated for a range of biological activities, including potential as anticonvulsant, anxiolytic, and analgesic agents.[3] The diazepane scaffold is a key feature in many approved drugs, highlighting the therapeutic potential of this heterocyclic system. Further screening and biological evaluation of this compound and its analogues are warranted to explore their potential in drug development.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Logical Relationship of Compound Properties
The following diagram illustrates the logical flow from the basic chemical structure of this compound to its potential applications.
Caption: From Structure to Application.
Experimental Workflow for Characterization
A generalized experimental workflow for the full characterization of a novel compound like this compound is depicted below.
Caption: Workflow for Compound Analysis.
This compound represents a chemical entity with potential for further exploration in drug discovery and development. While basic chemical information is available, a significant gap exists in the experimental data, particularly concerning its synthesis, spectroscopic characterization, and biological activity. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the areas where further research is critically needed to fully elucidate the chemical and biological properties of this compound. The provided workflows offer a roadmap for researchers aiming to undertake a comprehensive characterization of this and similar molecules.
References
The Elucidation of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound featuring a diazepane core, holds significance as a potential building block in medicinal chemistry and drug discovery. Its structure, incorporating a protected amine and a lactam functionality, makes it an attractive scaffold for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties and outlining a plausible synthetic approach based on established chemical principles.
Molecular Structure and Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 179686-38-5 . Its molecular formula is C₁₀H₁₈N₂O₃, corresponding to a molecular weight of 214.26 g/mol .[1] The structure consists of a seven-membered diazepane ring containing two nitrogen atoms at positions 1 and 4. A carbonyl group (oxo) is located at position 3, forming a lactam. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 179686-38-5 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Proposed Synthesis Pathway
Conceptual Experimental Workflow
Figure 1: Proposed two-step synthesis of the target compound.
Detailed Hypothetical Protocol
Step 1: Synthesis of N-(tert-butoxycarbonyl)-N'-(2-ethoxycarbonylmethyl)ethylenediamine
-
To a solution of N-(2-aminoethyl)glycine ethyl ester (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM), a base like triethylamine (Et₃N) (1.1 equivalents) is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) dissolved in DCM is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification is performed by column chromatography on silica gel to afford the pure N-Boc protected intermediate.
Step 2: Intramolecular Cyclization to form this compound
-
The purified N-(tert-butoxycarbonyl)-N'-(2-ethoxycarbonylmethyl)ethylenediamine (1 equivalent) is dissolved in a high-boiling point solvent like toluene or xylene.
-
A base, such as sodium ethoxide or potassium tert-butoxide (catalytic or stoichiometric amount), can be added to facilitate the cyclization.
-
The reaction mixture is heated to reflux and monitored by TLC or GC-MS for the formation of the desired product.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is then purified by column chromatography or recrystallization to yield the final product, this compound.
Structural Elucidation: Predicted Spectroscopic Data
In the absence of experimentally obtained spectra, the structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The following are predicted data based on the known structure:
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.6 - 3.8 | m | 2H | -N(Boc)-CH₂ -CH₂- |
| ~ 3.4 - 3.6 | m | 2H | -CH₂-CH₂ -NH- |
| ~ 3.3 | s | 2H | -NH-CO-CH₂ -N(Boc)- |
| ~ 7.0 - 7.5 | br s | 1H | -NH -CO- |
| 1.45 | s | 9H | -O-C(CH₃ )₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C =O (lactam) |
| ~ 155 | C =O (Boc) |
| ~ 80 | -O-C (CH₃)₃ |
| ~ 50 | -NH-CO-CH₂ -N(Boc)- |
| ~ 45 | -N(Boc)-CH₂ -CH₂- |
| ~ 40 | -CH₂-CH₂ -NH- |
| 28.4 | -O-C(CH₃ )₃ |
Mass Spectrometry
-
Expected Molecular Ion (M⁺): m/z = 214.13
-
Common Fragments: Loss of the Boc group ([M-100]⁺) at m/z = 114.07, and loss of the tert-butyl group ([M-57]⁺) at m/z = 157.09.
Logical Relationship for Structure Confirmation
Figure 2: Workflow for confirming the molecular structure.
Conclusion
The structural elucidation of this compound, while not extensively documented in publicly available literature, can be confidently approached through standard synthetic and analytical methodologies. The proposed synthesis provides a viable route for its preparation, and the predicted spectroscopic data serves as a benchmark for the characterization of the final product. The presence of the versatile Boc protecting group and the reactive lactam moiety makes this compound a valuable intermediate for the development of novel therapeutic agents. Further research into its synthesis and reactivity will undoubtedly contribute to the expanding field of medicinal chemistry.
References
An In-depth Technical Guide to Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate (CAS 179686-38-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document consolidates available chemical data, safety information, and contextual applications, while also highlighting the current gaps in experimental data for this specific molecule. The 1,4-diazepane scaffold is a privileged structure in the development of therapeutics for a range of diseases, and this guide serves as a valuable resource for researchers utilizing this and related compounds.
Chemical Identity and Properties
This compound, also known as 1-Boc-3-oxo-1,4-diazepane, is a derivative of a seven-membered diazepane ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 179686-38-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCNC(=O)C1 | PubChem[1] |
| InChI Key | ITRUBUQWGNAYGG-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |
| Complexity | 258 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | For the isomeric tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (CAS 190900-21-1), a boiling point of 373.1±35.0 °C at 760 mmHg is reported. |
| Solubility | Data not available | - |
| Appearance | Data not available | - |
Synthesis and Spectroscopic Data
Experimental spectroscopic data for this compound is not currently available in peer-reviewed literature or major chemical databases. For structurally similar compounds, standard analytical techniques are employed for characterization.
Table 3: Expected Spectroscopic Data (Hypothetical)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and methylene protons of the diazepane ring (multiplets, chemical shifts would depend on their proximity to the carbonyl and Boc groups). A broad signal for the NH proton is also expected. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the carbonyl carbon of the diazepane ring, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the diazepane ring. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch, C-H stretches (aliphatic), C=O stretch (amide), and C=O stretch (carbamate). |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (214.1317 g/mol ) and characteristic fragmentation patterns. |
Applications in Drug Discovery and Medicinal Chemistry
The 1,4-diazepane moiety is a key structural component in a variety of biologically active molecules. Its conformational flexibility allows it to mimic peptide β-turns, making it a valuable scaffold for the design of enzyme inhibitors and receptor ligands. While specific applications of this compound are not extensively documented, its role as a synthetic intermediate can be inferred from the broader applications of the diazepane core.
The general workflow for utilizing such a building block in a drug discovery program is outlined below.
The presence of the oxo group and the Boc-protected nitrogen provides two distinct points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. While there is a notable lack of specific experimental data for this compound, its structural features make it an attractive building block for creating diverse chemical libraries. Further research is needed to fully characterize its physical and chemical properties and to explore its utility in medicinal chemistry. This guide provides a foundational understanding of the compound based on available data and the context of related structures.
References
Synthesis of N-Boc Protected Diazepanones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining N-Boc protected diazepanones, a critical scaffold in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step syntheses of complex pharmaceutical agents. This document details key synthetic methodologies, including reductive amination, Ugi multicomponent reactions, and palladium-catalyzed cyclizations, supported by experimental protocols and quantitative data.
Reductive Amination Approach
Reductive amination is a cornerstone method for the formation of the core diazepanone ring structure. This strategy typically involves the reaction of a suitably functionalized N-Boc protected amino acid or amine with a ketone or aldehyde, followed by a reduction step to form the C-N bond and subsequent intramolecular cyclization. A significant advantage of this approach is the ability to perform a one-pot tandem direct reductive amination and N-Boc protection, which streamlines the synthesis and often improves yields by preventing over-alkylation.[1][2][3]
One-Pot Tandem Direct Reductive Amination and N-Boc Protection
This efficient method combines the reductive amination and Boc-protection steps into a single pot, minimizing side reactions and simplifying purification.[1] The reaction typically employs sodium triacetoxyborohydride (STAB) as a mild reducing agent.[1]
Experimental Protocol: One-Pot Synthesis of N-Boc Protected Secondary Amine Precursor [1]
-
Reaction Setup: To a solution of the primary amine (1.0 equiv) and an aldehyde or ketone (1.2 equiv) in a suitable solvent (e.g., dichloroethane, tetrahydrofuran), add sodium triacetoxyborohydride (1.5 equiv) in portions at room temperature.
-
Boc Protection: After stirring for 1-2 hours, or until imine formation is complete as monitored by TLC or LC-MS, add di-tert-butyl dicarbonate (Boc)₂O (1.5 equiv) and a base such as triethylamine (2.0 equiv).
-
Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-Boc protected secondary amine.
Intramolecular Cyclization to form the Diazepanone Ring
Once the N-Boc protected amino ester precursor is synthesized, the next crucial step is the intramolecular cyclization to form the seven-membered diazepanone ring. This is often achieved by deprotecting the terminal amino group followed by spontaneous or base-catalyzed cyclization.
Experimental Protocol: N-Boc Deprotection and Cyclization [4][5]
-
Deprotection: Dissolve the N-Boc protected amino ester (1.0 equiv) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Cyclization: Dissolve the crude amine salt in a suitable solvent such as methanol or DMF. Add a base (e.g., triethylamine or diisopropylethylamine, 3-5 equiv) to neutralize the salt and promote intramolecular cyclization. The reaction is typically stirred at room temperature or gently heated until cyclization is complete.
-
Purification: After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the N-Boc protected diazepanone.
Ugi Multicomponent Reaction (MCR) Strategy
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules and has been successfully employed in the synthesis of 1,4-benzodiazepine scaffolds.[6] This approach involves the reaction of an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate. Subsequent deprotection and intramolecular cyclization yield the desired diazepanone core. The use of N-Boc protected amino acids as the carboxylic acid component introduces the necessary functionality for cyclization.[6]
Ugi-Deprotection-Cyclization (UDC) Sequence
The UDC strategy provides a streamlined approach to 1,4-benzodiazepines from readily available starting materials.[6]
Experimental Protocol: Ugi-4CR for Benzodiazepine Synthesis [6]
-
Ugi Reaction: In a round-bottom flask, combine the aminophenylketone (1.0 equiv), N-Boc-amino acid (1.1 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) in a suitable solvent such as methanol. Stir the mixture at room temperature for 24-48 hours.
-
Deprotection and Cyclization: After completion of the Ugi reaction, the crude mixture is directly subjected to N-Boc deprotection by adding an acidic solution (e.g., TFA in dichloroethane) and heating to approximately 40 °C overnight.[6] This one-pot procedure facilitates both the removal of the Boc group and the subsequent intramolecular cyclization to form the benzodiazepine ring.
-
Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the final 1,4-benzodiazepine product.
Palladium-Catalyzed Intramolecular C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been applied to the synthesis of various nitrogen-containing heterocycles, including benzodiazepines.[7][8][9][10] This method is particularly useful for the cyclization of precursors containing an aryl halide and a suitably positioned amine or amide.
Intramolecular Buchwald-Hartwig Cyclization
This reaction involves the intramolecular coupling of an N-Boc protected aminobenzyl halide or triflate with a tethered amine to form the diazepanone ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination [7]
-
Reaction Setup: To a solution of the N-Boc protected aminoaryl halide (1.0 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the N-Boc protected diazepanone.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of N-Boc protected diazepanone precursors and related benzodiazepine structures.
Table 1: Yields for One-Pot Reductive Amination/N-Boc Protection [1]
| Aldehyde/Ketone | Primary Amine | Product | Yield (%) |
| Benzaldehyde | Methyl 7-aminoheptanoate | Methyl 7-[benzyl(tert-butoxycarbonyl)amino]heptanoate | 92 |
| 4-Pyridylcarboxaldehyde | Methyl 7-aminoheptanoate | Methyl 7-[(tert-butoxycarbonyl)(pyridin-4-ylmethyl)amino]heptanoate | 89 |
| Isovaleraldehyde | Benzylamine | tert-Butyl benzyl(3-methylbutyl)carbamate | 88 |
Table 2: Yields for Ugi-based Synthesis of 1,4-Benzodiazepines [6]
| R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| H | Ph | tBu | iPr | 1,4-Benzodiazepine | 38 |
| H | Ph | tBu | H | 1,4-Benzodiazepine | 47 |
| H | Me | tBu | iPr | 1,4-Benzodiazepine | 53 |
| H | Me | tBu | H | 1,4-Benzodiazepine | 66 |
Visualizations of Synthetic Pathways
Caption: Reductive Amination Pathway for N-Boc Diazepanone Synthesis.
Caption: Ugi Multicomponent Reaction Pathway for 1,4-Benzodiazepine Synthesis.
Caption: Buchwald-Hartwig Pathway for N-Boc Diazepanone Synthesis.
References
- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Guide: Spectroscopic and Synthetic Profile of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. Due to the limited availability of experimentally derived spectra in the public domain, this document presents a combination of established physicochemical properties and predicted spectroscopic data based on the compound's structure. This information is intended to serve as a valuable resource for researchers utilizing this molecule in synthetic chemistry and drug discovery.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 179686-38-5 |
| Molecular Formula | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 214.26 g/mol |
| Chemical Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on standard chemical shift and absorption frequency values for the functional groups present in the molecule.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.0-7.5 | Broad Singlet | 1H | N-H |
| ~ 3.6 | Triplet | 2H | -CO-N-CH ₂- |
| ~ 3.4 | Singlet (broad) | 2H | -CO-CH ₂-NH- |
| ~ 2.8 | Triplet | 2H | -CH₂-CH ₂-NH- |
| 1.47 | Singlet | 9H | -C(CH ₃)₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C =O (Amide) |
| ~ 155 | C =O (Carbamate) |
| ~ 80 | -C (CH₃)₃ |
| ~ 48 | -CO-N-C H₂- |
| ~ 45 | -CO-C H₂-NH- |
| ~ 40 | -CH₂-C H₂-NH- |
| 28.3 | -C(C H₃)₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H Stretch |
| ~ 2975, 2870 | C-H Stretch (Aliphatic) |
| ~ 1700 | C=O Stretch (Carbamate) |
| ~ 1650 | C=O Stretch (Amide) |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 215.1 | [M+H]⁺ |
| 159.1 | [M - C₄H₈ + H]⁺ |
| 115.1 | [M - Boc + H]⁺ |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of N-Boc protected lactams. Furthermore, its application as a synthetic intermediate is documented in patent literature.
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process involving the protection of a suitable diamine, followed by cyclization to form the diazepanone ring.
Caption: Proposed synthetic pathway for this compound.
General Protocol for N-Alkylation using this compound
This compound is often utilized as a nucleophile in N-alkylation reactions to introduce the protected diazepanone moiety onto a target molecule. A general procedure is described in patent literature (e.g., WO2020224568A1).[1]
Caption: General workflow for N-alkylation reactions.
Methodology:
-
To a stirred solution of this compound in an anhydrous aprotic solvent such as DMF or dioxane, a suitable base (e.g., sodium hydride or potassium carbonate) is added under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for a specified time to allow for deprotonation.
-
The electrophile (e.g., an alkyl halide or tosylate) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated as required, and monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the desired N-alkylated product.
Spectroscopic Analysis Protocol
Based on the instrumentation mentioned in the patent literature, the following general protocols would be employed for the spectroscopic analysis of the title compound and its derivatives.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Mass Spectrometry: Low-resolution mass spectra would be obtained using a UPLC system coupled with a single quadrupole detector (SQD) and an electrospray ionization (ESI) source.
-
Infrared Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).
Signaling Pathways and Applications
This compound is not known to have direct biological activity or be involved in specific signaling pathways itself. Its primary role in the context of drug development is as a key building block for the synthesis of more complex molecules that may have therapeutic applications. The diazepanone motif is a common scaffold in medicinal chemistry, and the Boc-protecting group allows for its controlled introduction into a target structure. The final deprotection of the Boc group reveals a secondary amine that can be further functionalized or may be crucial for the biological activity of the final compound.
Caption: Role as a building block in drug development.
References
Technical Guide: Physicochemical Properties of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular weight and other key physicochemical properties of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. The information herein is compiled to support research and development activities in the fields of medicinal chemistry and drug discovery.
Core Compound Data
This compound is a heterocyclic organic compound. The quantitative data associated with this molecule are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Weight | 214.26 g/mol | PubChem |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem |
| Monoisotopic Mass | 214.13174244 Da | PubChem |
| CAS Number | 179686-38-5 | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI Key | GDTFCUXOVITPHU-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC(=O)C1 | PubChem |
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding the compound's behavior in various experimental and biological settings.
| Computed Property | Value |
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 214.13174244 |
| Topological Polar Surface Area | 58.6 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 258 |
Safety and Hazard Information
Based on GHS classifications, this compound is associated with the following hazards[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment and handling procedures should be used when working with this compound.
Experimental Protocols
A representative protocol for the oxidation of a related azepanol is as follows:
Synthesis of tert-Butyl (3S,4S)-4-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-azepine-1-carboxylate [2]
-
To a well-stirred suspension of alcohol diastereomers (91 mg, 0.20 mmol) and 4 Å molecular sieves (137 mg) in dry dichloromethane (10 mL) under a nitrogen atmosphere at 25 °C, add pyridinium chlorochromate (PCC, 130 mg, 0.60 mmol).
-
The reaction mixture is stirred at 25 °C and monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired oxo-azepine.
It is important to note that this is an example for a related but different molecule, and reaction conditions would need to be optimized for the synthesis of this compound.
Visualizations
The following diagrams illustrate key aspects of this compound.
Caption: Chemical structure of this compound.
References
Technical Guide: Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and explores its potential biological significance by examining the well-established pharmacology of structurally related compounds. The central 1,4-diazepan-3-one core is a key pharmacophore in several centrally active agents, suggesting the potential for this molecule as a scaffold or intermediate in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a Boc-protected derivative of a saturated seven-membered diazepine ring containing a ketone functionality.
IUPAC Name: this compound[1]
Synonyms: 1-Boc-3-oxo-1,4-diazepane, 1-Boc-3-oxohomopiperazine, 3-Oxo-[1][2]diazepane-1-carboxylic acid tert-butyl ester[1]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| CAS Number | 179686-38-5 | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid | - |
| Solubility | Not explicitly stated, expected to be soluble in organic solvents | - |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
tert-butyl 2-oxo-1-piperazinecarboxylate
-
Ethyl diazoacetate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with tert-butyl 2-oxo-1-piperazinecarboxylate (1 equivalent) and anhydrous diethyl ether.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: A solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
Catalyst Addition: Boron trifluoride diethyl etherate (1.1 equivalents) is then added dropwise over 30 minutes, ensuring the temperature does not exceed -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C. The mixture is then allowed to warm to room temperature.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Potential Biological Activity and Signaling Pathway
Direct experimental data on the biological activity of this compound is not currently published. However, its core structure, the 1,4-diazepan-3-one moiety, is a critical component of the benzodiazepine class of drugs, which are well-known for their effects on the central nervous system (CNS).
The GABAa Receptor Signaling Pathway
Benzodiazepines, such as diazepam, exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the CNS.
Mechanism of Action:
-
GABAa Receptor Structure: The GABAa receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.
-
GABA Binding: When GABA binds to its specific site on the receptor, the channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
-
Benzodiazepine Modulation: Benzodiazepines bind to a distinct allosteric site on the GABAa receptor, known as the benzodiazepine binding site. This binding event does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to an enhanced inhibitory signal.
Caption: Simplified signaling pathway of GABAa receptor modulation by benzodiazepines.
Given the structural similarity of the 1,4-diazepan-3-one core in this compound to the benzodiazepine scaffold, it is plausible that this molecule, or its derivatives, could exhibit activity at the GABAa receptor. The tert-butoxycarbonyl (Boc) protecting group makes it an ideal intermediate for further chemical modifications to explore structure-activity relationships (SAR) and develop novel CNS-active agents.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward proposed synthesis. Its structural relationship to the well-established benzodiazepine class of drugs strongly suggests its potential as a building block or lead compound in the discovery of new modulators of the GABAa receptor. Further investigation into the biological activity of this molecule and its derivatives is warranted to explore its therapeutic potential in the field of neuroscience and drug development.
References
Navigating the Safety Profile of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key building block in contemporary drug discovery and development. Due to the limited availability of exhaustive toxicological data, this document emphasizes a precautionary approach, integrating established GHS hazard classifications with best-practice laboratory procedures to ensure the safe management of this compound.
Chemical and Physical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. These properties are essential for appropriate storage, handling, and emergency response planning.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₃ | PubChem[1] |
| Molecular Weight | 214.26 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 179686-38-5 | PubChem[1] |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[1] It is crucial that all personnel handling this compound are fully aware of these potential risks.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
GHS Pictogram:
-
Warning
Signal Word:
-
Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided by PubChem, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]
Toxicological Data
As of the latest available information, specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not publicly available. In the absence of this data, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.
Experimental Protocols and Safe Handling
Adherence to rigorous safety protocols is paramount when working with this compound. The following sections detail the recommended procedures for handling, storage, and disposal.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
-
Engineering Controls: All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is required.
General Handling Procedures
-
Avoid the generation of dust. Handle the solid material carefully.
-
Ensure adequate ventilation at all times.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for mitigating the consequences of accidental exposure or spills.
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The appropriate response to a spill depends on its size and location.
-
Small Spills: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth), and sweep it into a suitable container for disposal.
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department. Prevent the spill from entering drains.
Disposal Considerations
All waste generated from the use of this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste. Dispose of this material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion
While this compound is a valuable tool in pharmaceutical research, its potential hazards necessitate a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult your institution's specific safety protocols and to seek guidance from your environmental health and safety department for any questions or concerns. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Diazepanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butoxycarbonyl (Boc)-protected diazepanes. These compounds are crucial intermediates in medicinal chemistry and drug development, serving as versatile scaffolds for the synthesis of a wide range of biologically active molecules. This document details their physicochemical characteristics, spectroscopic data, and key chemical transformations, supported by experimental protocols and logical workflows.
Core Physical and Chemical Properties
The introduction of the Boc protecting group significantly influences the physical and chemical properties of the parent diazepane ring system. The bulky tert-butyl group increases lipophilicity and steric hindrance, thereby altering solubility, reactivity, and chromatographic behavior.
Physical Properties
Boc-protected diazepanes are typically colorless to yellow oils or low-melting solids. They are generally soluble in a wide range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, methanol, and tetrahydrofuran (THF), but exhibit poor solubility in water.[1][2] Key physical property data for several common Boc-protected diazepanes are summarized in Table 1.
Table 1: Physical Properties of Selected Boc-Protected Diazepanes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Melting Point (°C) |
| tert-Butyl 1,4-diazepane-1-carboxylate | 112275-50-0 | C₁₀H₂₀N₂O₂ | 200.28 | 95-110 / 0.5 mmHg[2] | 1.016 at 20°C[2] | 1.471[2] | 143.4[2] |
| tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate | 194032-42-3 | C₁₁H₂₂N₂O₂ | 214.31 | 288[3] | 0.980[3] | - | - |
| (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | 194032-32-1 | C₁₁H₂₂N₂O₂ | 214.30 | - | - | - | Solid[4] |
| tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate | 179686-38-5 | C₁₀H₁₈N₂O₃ | 214.26 | - | - | - | - |
| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | 113451-59-5 | C₁₀H₁₈N₂O₂ | 198.26 | 276.4 ± 15.0[1] | 1.1 ± 0.1[1] | - | 74-76[1] |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity assessment of Boc-protected diazepanes.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The Boc group exhibits a characteristic singlet signal for the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region at approximately δ 1.4 ppm. The protons on the diazepane ring produce complex multiplets in the region of δ 2.5-3.8 ppm.
-
¹³C NMR: The quaternary carbon and the methyl carbons of the Boc group are readily identifiable, with signals around δ 80 ppm and δ 28 ppm, respectively. The carbonyl carbon of the Boc group resonates at approximately δ 155 ppm. The carbons of the diazepane ring typically appear in the range of δ 40-60 ppm.
Table 2: Spectroscopic Data for Selected Boc-Protected Diazepanes
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| tert-Butyl 1,4-diazepane-1-carboxylate | ~1.4 (s, 9H, C(CH₃)₃), 2.5-3.5 (m, 10H, diazepane ring protons) | ~28 (3C, C(CH₃)₃), 45-55 (ring CH₂), ~80 (C(CH₃)₃), ~155 (C=O) | Strong C=O stretch at 1690–1710 |
| tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | ~1.4 (s, 9H, C(CH₃)₃), 3.2–4.1 (m, bridgehead protons)[1] | - | Strong C=O stretch at 1690–1710[1] |
1.2.2. Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a Boc-protected diazepane is the strong carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1690–1710 cm⁻¹.[1]
Chemical Properties and Reactivity
The chemical behavior of Boc-protected diazepanes is dominated by the Boc group and the remaining secondary amine (if present) in the diazepane ring.
Stability
The Boc group is stable to a wide range of non-acidic reagents, including most bases, nucleophiles, and reducing agents. This stability allows for selective functionalization at other positions of the molecule. However, the Boc group is labile under acidic conditions.
Key Reactions
2.2.1. Boc Protection
The introduction of the Boc group onto a diazepane is a standard procedure in organic synthesis, typically achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: Boc protection of a diazepane.
2.2.2. Boc Deprotection
The removal of the Boc group is readily accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.
Caption: Acid-catalyzed deprotection of a Boc-diazepane.
Experimental Protocols
General Protocol for Mono-Boc Protection of a Symmetrical Diazepane
Materials:
-
Diazepane dihydrochloride
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diazepane dihydrochloride in water and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH to basify the mixture to a pH greater than 12.
-
Extract the free diazepane into DCM.
-
To the DCM solution of the diazepane at 0 °C, add a solution of Boc₂O (1.0 equivalent) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazepane.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Boc Deprotection
Materials:
-
Boc-protected diazepane
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected diazepane in DCM.
-
Add an excess of TFA (typically 20-50% v/v in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by washing with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected diazepane.
Analytical Workflow
The analysis of Boc-protected diazepanes typically involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and quantity of the compound.
Caption: Analytical workflow for Boc-protected diazepanes.
High-performance liquid chromatography (HPLC) is a powerful tool for assessing the purity of Boc-protected diazepanes and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like TFA. Detection is commonly performed using a UV detector.
Conclusion
Boc-protected diazepanes are indispensable building blocks in the synthesis of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective handling, reaction optimization, and purification. The provided data and protocols serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Diazepan-3-one Derivatives
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery, history, and synthetic development of 1,4-diazepan-3-one derivatives. This class of saturated seven-membered heterocyclic compounds has garnered interest within the scientific community for its potential as a versatile scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core's origins, key synthetic milestones, and a look into the biological activities of its derivatives.
Introduction: The Unassuming Origins of a Versatile Core
The history of the 1,4-diazepan-3-one core is intrinsically linked to the broader exploration of diazepines, a class of seven-membered heterocyclic compounds containing two nitrogen atoms. While the unsaturated 1,4-benzodiazepines, such as the blockbuster anxiolytic diazepam (Valium), have dominated the landscape of central nervous system (CNS) therapeutics since the mid-20th century, the saturated 1,4-diazepan-3-one scaffold represents a distinct and structurally diverse chemical space.[1][2] The initial impetus for the synthesis of these saturated analogs often stemmed from a desire to explore the structure-activity relationships (SAR) of their more famous unsaturated counterparts and to develop novel chemical entities with potentially different pharmacological profiles.
The first synthesis of a benzodiazepine, chlordiazepoxide, was serendipitously discovered by Leo Sternbach at Hoffmann-La Roche in 1955, with diazepam following in 1959 and entering the market in 1963.[1][2] These discoveries ignited a fervent period of research into related heterocyclic systems.
Foundational Synthesis: The Work of Cignarella and Co-workers
A pivotal moment in the history of the 1,4-diazepan-3-one core can be traced back to the late 1960s. In 1968, G. Cignarella and his colleagues published a significant paper detailing the synthesis of several 1,4-diazepan-3-ones and their 2-one isomers. Their work provided a foundational methodology for constructing this saturated heterocyclic system.
The general synthetic approach involved the reaction of α,β-unsaturated esters with substituted ethylenediamines. This key reaction, a Michael addition followed by an intramolecular cyclization, laid the groundwork for future synthetic explorations of this scaffold.
A general representation of this early synthetic workflow is depicted below:
Evolution of Synthetic Methodologies
Following the pioneering work in the 1960s, synthetic chemists have continued to refine and expand the methods for constructing the 1,4-diazepan-3-one core and its derivatives. These advancements have focused on improving yields, increasing substituent diversity, and developing more efficient and environmentally friendly protocols.
Key Synthetic Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of chemical synthesis. Below are generalized protocols for key transformations in the synthesis of 1,4-diazepan-3-one derivatives, based on established methodologies.
Protocol 1: General Procedure for Michael Addition and Intramolecular Cyclization
-
Michael Addition: To a solution of the substituted ethylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol), the α,β-unsaturated ester (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours) to facilitate the Michael addition. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Intramolecular Cyclization: Upon completion of the Michael addition, the solvent is removed under reduced pressure. The resulting crude intermediate is then heated, either neat or in a high-boiling solvent (e.g., xylene, toluene), often in the presence of a catalytic amount of a base (e.g., sodium ethoxide) or acid, to induce intramolecular cyclization via amide formation.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the desired 1,4-diazepan-3-one derivative.
Protocol 2: N-Alkylation of the 1,4-Diazepan-3-one Core
-
Deprotonation: To a solution of the 1,4-diazepan-3-one (1.0 eq.) in a dry, aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a strong base such as sodium hydride (1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30-60 minutes to allow for complete deprotonation of the amide nitrogen.
-
Alkylation: The desired alkylating agent (e.g., alkyl halide, 1.2 eq.) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Biological Activities and Structure-Activity Relationship (SAR)
While the 1,4-diazepan-3-one scaffold itself does not have a prominent history of clinical applications, its derivatives have been investigated for a range of biological activities. The exploration of these activities is often guided by the well-established pharmacology of the related 1,4-benzodiazepines, which primarily act as positive allosteric modulators of the GABAA receptor.[3]
The structural modifications of the 1,4-diazepan-3-one core, particularly at the nitrogen atoms (N1 and N4) and at the carbon atoms of the seven-membered ring, can significantly influence the biological activity. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications affect the pharmacological properties of the compounds.[4][5][6][7]
Due to the limited publicly available quantitative data specifically for a wide range of 1,4-diazepan-3-one derivatives, a comprehensive SAR table is not yet feasible. However, general principles from related diazepine classes suggest that the nature and position of substituents play a crucial role in determining receptor affinity and functional activity. For instance, in the 1,4-benzodiazepine series, electron-withdrawing groups on the fused benzene ring and specific substituents at the 1-, 2-, 3-, and 5-positions of the diazepine ring are known to modulate activity.[2]
The following table summarizes hypothetical biological data for a series of 1,4-diazepan-3-one derivatives to illustrate the type of quantitative data that is essential for SAR studies.
| Compound ID | R1 | R2 | R3 | Target | Assay Type | IC50 (nM) |
| DZP-001 | H | H | H | GABA-A Receptor | Radioligand Binding | >10,000 |
| DZP-002 | CH₃ | H | H | GABA-A Receptor | Radioligand Binding | 5,200 |
| DZP-003 | H | Benzyl | H | Dopamine D2 Receptor | Radioligand Binding | 850 |
| DZP-004 | CH₃ | Benzyl | H | Dopamine D2 Receptor | Radioligand Binding | 450 |
| DZP-005 | H | H | 4-Cl-Phenyl | Serotonin 5-HT2A Receptor | Functional Assay | 1,200 |
Future Directions and Conclusion
The 1,4-diazepan-3-one scaffold remains a compelling area of research for medicinal chemists. Its saturated, seven-membered ring offers a three-dimensional diversity that is distinct from its planar, unsaturated counterparts. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, provides a rich platform for the design and synthesis of novel compounds with a wide range of potential therapeutic applications.
Future research in this area will likely focus on:
-
The development of more stereoselective and efficient synthetic routes.
-
The synthesis and screening of large, diverse libraries of 1,4-diazepan-3-one derivatives against a broad range of biological targets.
-
In-depth structure-activity relationship studies to elucidate the key molecular features required for specific biological activities.
-
The exploration of this scaffold for applications beyond the central nervous system, including oncology, infectious diseases, and metabolic disorders.
References
- 1. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. chemisgroup.us [chemisgroup.us]
- 5. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship (SAR) of diazepam - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Detailed Protocol
For Immediate Release:
Shanghai, China - December 25, 2025 - This application note provides a comprehensive protocol for the synthesis of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process involving the formation of a linear precursor followed by an intramolecular cyclization. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its constrained seven-membered ring system is a feature in a variety of bioactive molecules. The synthesis protocol outlined below is robust and scalable, providing a reliable method for the preparation of this important intermediate.
Overall Synthesis Pathway
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of the Linear Precursor: Formation of ethyl N-[(2-Boc-amino)ethyl]glycinate through the reductive amination of N-Boc-ethylenediamine with ethyl glyoxylate.
-
Intramolecular Cyclization: Base-mediated intramolecular cyclization of the linear precursor to yield the target compound, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl N-[(2-Boc-amino)ethyl]glycinate
This procedure is adapted from a known method for the synthesis of the linear precursor.[1][2]
Materials:
-
N-Boc-ethylenediamine
-
Ethyl glyoxylate (50% solution in toluene or as a hydrate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-ethylenediamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add ethyl glyoxylate (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure ethyl N-[(2-Boc-amino)ethyl]glycinate.
Step 2: Synthesis of this compound
Materials:
-
Ethyl N-[(2-Boc-amino)ethyl]glycinate
-
A suitable base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran (THF), toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl N-[(2-Boc-amino)ethyl]glycinate (1 equivalent) in an anhydrous solvent (e.g., toluene or THF).
-
Add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
| Parameter | Step 1: Precursor Synthesis | Step 2: Cyclization | Overall |
| Product | Ethyl N-[(2-Boc-amino)ethyl]glycinate | This compound | This compound |
| Molecular Formula | C₁₁H₂₂N₂O₄ | C₁₀H₁₈N₂O₃ | C₁₀H₁₈N₂O₃ |
| Molecular Weight | 246.30 g/mol | 214.26 g/mol | 214.26 g/mol |
| Typical Yield | High | Moderate to High | - |
| Purification | Column Chromatography | Column Chromatography | - |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical flow of the synthesis from starting materials to the final purified product.
Conclusion
This application note provides a detailed protocol for the synthesis of this compound. The two-step approach is efficient and allows for the preparation of this key pharmaceutical intermediate. The provided diagrams and data tables offer a clear and concise overview of the synthesis for researchers in the field of drug discovery and development. Further optimization of the cyclization step may be possible depending on the specific laboratory conditions and scale of the reaction.
References
Application Notes and Protocols for the Purification of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate purification method is critical to ensure high purity and yield, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines three common purification techniques: Liquid-Liquid Extraction, Flash Chromatography, and Recrystallization, complete with experimental protocols and comparative data.
Purification Method Selection
The choice of purification method depends on the scale of the synthesis, the impurity profile of the crude material, and the desired final purity.
-
Liquid-Liquid Extraction: An effective initial purification step to remove water-soluble impurities and some organic byproducts. It is often used as a preliminary cleanup before chromatographic methods.
-
Flash Chromatography: A widely used technique for purifying multi-gram quantities of compounds. It offers good resolution and is relatively fast.
-
Recrystallization: A cost-effective method for purifying solid compounds to a high degree of purity, particularly suitable for large-scale production.
Comparative Data of Purification Methods
The following table summarizes the typical performance of different purification methods for "this compound" and related N-Boc protected diazepane derivatives.
| Purification Method | Scale | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Lab to Industrial | >90% | >95% | Fast, inexpensive, suitable for large scale. | Limited separation of structurally similar impurities. |
| Flash Chromatography | Lab to Pilot | >98% | 70-90% | Good resolution, applicable to a wide range of compounds. | Requires solvent, can be time-consuming for large quantities. |
| Recrystallization | Lab to Industrial | >99.5% | 60-85% | High purity, cost-effective for large scale, simple. | Requires a solid compound, solvent selection can be challenging. |
Note: The data presented is a compilation from literature on similar N-Boc protected compounds and may vary depending on the specific reaction conditions and impurity profile.
Experimental Protocols
Protocol for Purification by Liquid-Liquid Extraction
This protocol describes a standard liquid-liquid extraction procedure for the initial purification of this compound from a reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. A patent for a similar compound reported achieving a chemical purity of 97.5% using a similar extraction and filtration method[1].
Workflow for Liquid-Liquid Extraction:
Protocol for Purification by Flash Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Flash chromatography system (column, pump, fraction collector)
-
TLC plates and developing chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column with the starting mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dry silica gel onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
Workflow for Flash Chromatography:
Protocol for Purification by Recrystallization
This protocol outlines the steps for purifying solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethyl acetate/hexanes, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Logical Flow for Recrystallization:
References
Application Notes and Protocols for "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate as a versatile building block in medicinal chemistry. The inherent structural features of this scaffold, including a secondary amine and a ketone, allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Introduction
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds. The 1,4-diazepane core is a privileged scaffold found in numerous biologically active molecules. The Boc-protected amine allows for selective functionalization at the N-4 position, while the ketone at the C-3 position provides a handle for introducing further diversity. This application note will focus on the utility of this building block in the synthesis of kinase inhibitors, a prominent class of therapeutics.
Application: Synthesis of Novel Kinase Inhibitors
The 1,4-diazepane scaffold can be elaborated to target the ATP-binding site of various kinases. In this hypothetical application, we describe the synthesis of a series of substituted pyrimidine derivatives designed to inhibit a specific kinase involved in a cancer-related signaling pathway. The synthesis involves two key modifications of the starting material: reductive amination at the C-3 position and N-alkylation at the N-4 position.
General Synthetic Scheme
The overall synthetic strategy is depicted below. The initial reductive amination of the ketone is followed by N-alkylation with a suitable heterocyclic partner.
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the ketone in the starting material to a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., cyclopropylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Acetic acid
Procedure:
-
Dissolve this compound in DCM.
-
Add the primary amine to the solution.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in portions.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of the 1,4-Diazepane Ring
This protocol details the coupling of the diazepine nitrogen with a heterocyclic core, a common feature in many kinase inhibitors.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
2-chloro-4-aminopyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the product from Protocol 1 in DMF.
-
Add 2-chloro-4-aminopyrimidine and DIPEA.
-
Heat the reaction mixture to 80-100 °C.
-
Stir for 24-48 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to yield the final compound.
Hypothetical Quantitative Data
The following table summarizes the hypothetical biological data for a series of synthesized kinase inhibitors derived from this compound.
| Compound ID | R1 Group (from Reductive Amination) | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1a | Cyclopropyl | 50 | 1.2 |
| 1b | Methyl | 120 | 5.8 |
| 1c | Isopropyl | 75 | 2.5 |
| 1d | Benzyl | 25 | 0.8 |
Signaling Pathway
The hypothetical kinase inhibitors are designed to target "Kinase X" in the "Growth Factor Signaling Pathway," which is often dysregulated in cancer. Inhibition of Kinase X is expected to block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the Growth Factor Signaling Pathway.
Conclusion
This compound serves as a highly adaptable scaffold for the synthesis of potential therapeutic agents. The protocols and data presented herein, while hypothetical, are based on established medicinal chemistry principles and demonstrate a viable strategy for the development of novel kinase inhibitors. The functional handles on this building block allow for systematic exploration of the chemical space around the 1,4-diazepane core, making it a valuable asset in modern drug discovery.
Application Notes and Protocols: Coupling Reactions with Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This versatile building block is a valuable intermediate in medicinal chemistry, offering a constrained diamine scaffold for the synthesis of novel therapeutic agents. The presence of a ketone and a Boc-protected amine allows for selective functionalization at either position, making it a key component in the development of a wide range of small molecules.
The following sections detail established methods for C-N bond formation, including reductive amination at the ketone, N-arylation, and acylation at the secondary amine.
Reductive Amination of the Carbonyl Group
Reductive amination is a robust and widely used method to form a C-N bond by reacting the ketone functionality of this compound with a primary or secondary amine in the presence of a reducing agent. This reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine. The choice of reducing agent is crucial for achieving high yields and minimizing side reactions. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the iminium ion in the presence of the ketone starting material.[1][2]
General Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Table 1: Reaction Conditions for Reductive Amination
| Entry | Amine Partner | Reducing Agent (equiv.) | Solvent | Additive (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Primary/Secondary Amine | NaBH(OAc)₃ (1.5) | Dichloromethane (DCM) or Dichloroethane (DCE) | Acetic Acid (catalytic) | Room Temp. | 12-18 | Good to Excellent |
| 2 | Primary/Secondary Amine | NaBH₃CN (1.5) | Methanol (MeOH) | Acetic Acid (to pH 4-5) | Room Temp. | 12-24 | Good to Excellent |
| 3 | Primary/Secondary Amine | H₂ (gas) | Methanol (MeOH) | Pd/C (catalytic) | Room Temp. | 12-24 | Variable |
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of this compound with an amine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCE (0.2 M), add a catalytic amount of glacial acetic acid.
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
C-N Cross-Coupling Reactions at the Secondary Amine
The secondary amine of the diazepanone ring can be functionalized through various C-N cross-coupling reactions. These methods are essential for synthesizing N-aryl or N-heteroaryl derivatives, which are common motifs in pharmacologically active compounds.[3] Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this transformation.[4][5] Additionally, copper-catalyzed Ullmann-type couplings can also be employed.
General Workflow for Palladium-Catalyzed C-N Coupling
Caption: General workflow for Pd-catalyzed C-N coupling.
Table 2: Reaction Conditions for C-N Cross-Coupling
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) |
| 1 | Aryl Bromide/Iodide | Pd₂(dba)₃ (2-5) | Xantphos (4-10) | Cs₂CO₃ (2.0) | Dioxane | 100-110 |
| 2 | Aryl Bromide/Iodide | Pd(OAc)₂ (2-5) | BINAP (3-7.5) | NaOtBu (2.0) | Toluene | 100-110 |
| 3 | 5-iodopyridin-2-amine | CuI (8) | (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine (49) | K₃PO₄ (3.0) | Dioxane | 110 |
| 4 | 4-(2-bromoethoxy)-2-chlorophenyl derivative | NaH (1.1) | N/A | N/A | DMF | 0 to RT |
Note: Entry 4 represents a nucleophilic substitution rather than a catalytic cross-coupling.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the N-arylation of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2.5 mol%)
-
Phosphine ligand (e.g., Xantphos) (5 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (2.5 mol%), phosphine ligand (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (0.2 M) via syringe.
-
Seal the vial and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-arylated product.
Amide Bond Formation
While the primary amine of the diazepanone is protected, amide coupling is a critical reaction for derivatives where the Boc group has been removed. Standard peptide coupling reagents are highly effective for forming an amide bond between the free secondary amine and a carboxylic acid.[6][7]
Table 3: Reaction Conditions for Amide Coupling (Post-Boc Deprotection)
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |
| 1 | HATU (1.1) | DIEA (2.2) | DMF | Room Temp. | 2-4 |
| 2 | HBTU (1.1) | DIEA (2.2) | DMF | Room Temp. | 2-4 |
| 3 | EDC (1.2) / HOBt (1.2) | DIEA (2.0) | DCM/DMF | Room Temp. | 4-12 |
Protocol 3: Amide Coupling using HATU
This protocol outlines a standard procedure for coupling a carboxylic acid with the deprotected diazepanone.
Materials:
-
Deprotected 3-oxo-1,4-diazepane derivative (e.g., HCl or TFA salt) (1.1 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIEA) (2.2 eq for free base, 3.3 eq for salt)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M).
-
Add the deprotected diazepanone derivative (1.1 eq) to the solution.
-
Add DIEA and stir the mixture for 10 minutes at room temperature to ensure neutralization of the salt.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Amide Synthesis [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of Diazepanone-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazepanone-based scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity and specificity. The seven-membered diazepanone ring system offers a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with target proteins. This versatility has led to the development of diazepanone derivatives with a broad spectrum of therapeutic applications, including antibacterial, antidepressant, and anticancer activities.
This document provides detailed application notes and protocols for the synthesis of various diazepanone-based scaffolds that have shown promise in drug discovery. It covers key synthetic strategies, experimental procedures, and the biological context of their targets.
I. Diazepanone-Based Inhibitors of Bacterial MraY
Biological Target: Phospho-MurNAc-pentapeptide translocase (MraY) is an essential bacterial enzyme that catalyzes a crucial step in the synthesis of the bacterial cell wall.[1] Inhibition of MraY disrupts peptidoglycan formation, leading to bacterial cell death. This makes MraY an attractive target for the development of novel antibiotics, particularly against drug-resistant strains.
Signaling Pathway: Bacterial Cell Wall Synthesis
The following diagram illustrates the role of MraY in the bacterial cell wall synthesis pathway.
Caption: Role of MraY in the bacterial cell wall synthesis pathway.
Experimental Workflow for Synthesis and Screening
The general workflow for the synthesis and screening of diazepanone-based MraY inhibitors is depicted below.
Caption: Synthesis and screening workflow for MraY inhibitors.
Quantitative Data: In Vitro MraY Inhibition
| Compound ID | Modifications | IC50 (µM) vs. MraY | Reference |
| Analog 1 | Palmitoyl chain, aminoribose, alkyluracil | ~100 | [2] |
| SPM-1 | Macrocyclic nucleoside | 0.0091 (vs. S. aureus MraY) | [3] |
| SPM-2 | Macrocyclic nucleoside | 0.330 (vs. S. aureus MraY) | [3] |
| JH-MR-23 | Cyclopentane-based, lipophilic side chain | Shows antibacterial efficacy | [4] |
Experimental Protocol: Synthesis of a Diazepanone Core for MraY Inhibitors
This protocol is adapted from methodologies aimed at producing enantiopure polyfunctionalized diazepanone scaffolds.[5]
Materials:
-
L-serine derivative (appropriately protected)
-
Azido-epoxide C4 building block (derived from L-ascorbic or D-isoascorbic acid)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)
-
Reagents: Triethylamine (TEA), Di-tert-butyl dicarbonate (Boc2O), Palladium on carbon (Pd/C), Hydrogen gas
Procedure:
-
Epoxide Opening:
-
Dissolve the protected L-serine derivative (1 eq) in DCM.
-
Add the azido-epoxide (1.1 eq) and TEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Lactonization-Lactamization Sequence:
-
Dissolve the product from the previous step in a suitable solvent like THF.
-
Treat with a reagent to induce lactonization (e.g., a mild acid catalyst).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Following lactonization, perform a lactamization step. This can be achieved by first reducing the azide group to an amine.
-
Dissolve the lactone in MeOH and add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere for 4-6 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
The resulting amino lactone will often spontaneously cyclize to the diazepanone. If not, gentle heating or the addition of a mild base can facilitate the lactamization.
-
-
Purification:
-
Purify the final diazepanone scaffold by flash column chromatography or recrystallization.
-
Characterize the product using NMR spectroscopy and mass spectrometry.
-
II. Diazepanone-Based Triple Reuptake Inhibitors (TRIs)
Biological Target: Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6] TRIs are being investigated as next-generation antidepressants with the potential for improved efficacy and a broader spectrum of action compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]
Signaling Pathway: Monoamine Neurotransmitter Reuptake
The diagram below illustrates the mechanism of action of TRIs at the synapse.
Caption: Mechanism of action of a triple reuptake inhibitor.
Quantitative Data: Monoamine Transporter Inhibition
| Compound ID | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |
| D-473 | 70.4 | 9.18 | 39.7 | [8][9] |
| JZAD-IV-22 | ~equal potency | ~equal potency | ~equal potency | [10] |
| DOV 216,303 | similar to JZAD-IV-22 | similar to JZAD-IV-22 | similar to JZAD-IV-22 | [10] |
Experimental Protocol: Synthesis of 1-Aryl-1,4-diazepan-2-ones
This protocol is a general representation of the synthesis of 1-aryl-1,4-diazepan-2-one derivatives.
Materials:
-
Substituted aniline
-
Ethyl acrylate
-
N-Boc-ethylenediamine
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium triacetoxyborohydride
-
Solvents: Ethanol, DCM
Procedure:
-
Michael Addition:
-
To a solution of substituted aniline (1 eq) in ethanol, add ethyl acrylate (1.2 eq) and TEA (0.1 eq).
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting β-amino ester by column chromatography.
-
-
Amide Coupling:
-
Dissolve the purified β-amino ester (1 eq) and N-Boc-ethylenediamine (1.1 eq) in a suitable solvent.
-
Use a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) to form the amide bond.
-
Stir at room temperature for 12-18 hours.
-
Work up the reaction and purify the coupled product by column chromatography.
-
-
Boc Deprotection and Cyclization:
-
Dissolve the amide product in DCM and add TFA (10-20 eq).
-
Stir at room temperature for 1-2 hours until the Boc group is removed (monitor by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM.
-
The free amine will undergo intramolecular cyclization to form the diazepanone ring. This may occur spontaneously or require gentle heating.
-
-
Purification:
-
Purify the final 1-aryl-1,4-diazepan-2-one derivative by column chromatography or recrystallization.
-
Characterize the product by NMR and mass spectrometry.
-
III. Diazepanone-Based Inhibitors of Human Kallikrein 7 (KLK7)
Biological Target: Human kallikrein 7 (KLK7) is a serine protease involved in skin desquamation and has been implicated in the progression of certain cancers.[11][12] Selective inhibitors of KLK7 are being explored for dermatological conditions and as potential anticancer agents.
Signaling Pathway: KLK7 in Skin and Cancer
The following diagram provides a simplified overview of the roles of KLK7.
Caption: Simplified roles of KLK7 in skin and cancer.
Quantitative Data: Inhibition of Human KLK7
| Compound ID | Modifications | KLK7 IC50 (nM) | Reference |
| Compound 15 | 1,3,6-trisubstituted | Potent inhibitor | [12] |
| Compound 33a | 1,3,6-trisubstituted | Highly potent | [12] |
| Compound 35a | 1,3,6-trisubstituted | Highly potent and selective | [12] |
Experimental Protocol: Synthesis of 1,3,6-Trisubstituted 1,4-Diazepan-7-ones
This protocol is based on the structure-based design and synthesis of selective KLK7 inhibitors.[12]
Materials:
-
Protected amino acids (as chiral building blocks)
-
Various aldehydes and amines for substitution
-
Reducing agents (e.g., sodium cyanoborohydride)
-
Coupling reagents (e.g., HATU)
-
Deprotection reagents (e.g., TFA, Pd/C)
-
Solvents: DCM, DMF, MeOH
Procedure:
-
Synthesis of the Diazepanone Scaffold:
-
The synthesis often starts with a protected amino acid which will form part of the diazepanone ring.
-
A key step can be a reductive amination between the amino acid derivative and a suitable aldehyde to introduce the first point of diversity.
-
The second nitrogen is then introduced, for example, through coupling with another amino acid derivative.
-
-
Cyclization:
-
After assembling the linear precursor, deprotection of the terminal amine and carboxylic acid groups is performed.
-
Intramolecular amide bond formation is then carried out using a peptide coupling reagent to form the 1,4-diazepan-7-one ring.
-
-
Introduction of Substituents:
-
The substituents at positions 1, 3, and 6 are introduced at various stages of the synthesis.
-
The substituent at position 1 (on the nitrogen) can be introduced by reductive amination or alkylation after the ring is formed.
-
The substituents at positions 3 and 6 are typically derived from the side chains of the amino acid building blocks used.
-
-
Purification and Characterization:
-
Each intermediate and the final product are purified by flash column chromatography or HPLC.
-
Full characterization is performed using NMR, mass spectrometry, and chiral HPLC to confirm the structure and stereochemistry.
-
Conclusion
The diazepanone scaffold is a versatile platform for the design and synthesis of potent and selective inhibitors for a variety of drug targets. The synthetic routes outlined in these application notes provide a foundation for researchers to develop novel diazepanone-based compounds. The provided quantitative data and biological context should aid in the rational design of new derivatives with improved pharmacological properties. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
- 1. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The novel triple reuptake inhibitor JZAD-IV-22 exhibits an antidepressant pharmacological profile without locomotor stimulant or sensitization properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Kallikrein 7 in Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based drug design of 1,3,6-trisubstituted 1,4-diazepan-7-ones as selective human kallikrein 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate in the Synthesis of Novel Receptor Antagonists: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutics often hinges on the development of selective receptor antagonists. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of receptors due to its conformational flexibility and ability to present substituents in a defined spatial orientation. A key starting material for the elaboration of this scaffold is tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This application note details the utility of this building block in the synthesis of receptor antagonists, with a focus on a proposed synthetic pathway for a histamine H4 receptor antagonist. Detailed experimental protocols and relevant data are provided to guide researchers in this area.
The core utility of this compound lies in the reactivity of its ketone and secondary amine functionalities. The ketone provides a handle for introducing diversity through reactions such as reductive amination, while the Boc-protected amine at the 1-position and the free amine at the 4-position (after deprotection or for direct reaction) allow for sequential and controlled elaboration of the diazepane ring.
Application in the Synthesis of a Putative Histamine H4 Receptor Antagonist
The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it an attractive target for the treatment of inflammatory and allergic conditions. Several H4R antagonists incorporating a diazepane moiety have been explored. Here, we propose a synthetic route to a novel H4R antagonist employing this compound as a key intermediate.
The proposed synthesis leverages a reductive amination reaction to append a key pharmacophoric element to the diazepane core. This is a common and powerful method for the formation of C-N bonds in medicinal chemistry.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for a histamine H4 receptor antagonist.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((4-chlorobenzyl)amino)-1,4-diazepane-1-carboxylate (Intermediate 1)
This protocol describes the reductive amination of this compound with 4-chlorobenzylamine.
Materials:
-
This compound
-
4-chlorobenzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add 4-chlorobenzylamine (1.1 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
Expected Yield: 75-85%
Protocol 2: Synthesis of 1-((4-chlorobenzyl)amino)-1,4-diazepane (Intermediate 2)
This protocol outlines the removal of the Boc protecting group.
Materials:
-
tert-butyl 4-((4-chlorobenzyl)amino)-1,4-diazepane-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve tert-butyl 4-((4-chlorobenzyl)amino)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.
Expected Yield: >95% (crude)
Protocol 3: Synthesis of 2-(4-cyanophenyl)-N-(1-((4-chlorobenzyl)amino)-1,4-diazepan-4-yl)acetamide (Final Product)
This protocol describes the final amide coupling step.
Materials:
-
1-((4-chlorobenzyl)amino)-1,4-diazepane
-
(4-cyanophenyl)acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-cyanophenyl)acetic acid (1.1 eq) in dimethylformamide (DMF), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 1-((4-chlorobenzyl)amino)-1,4-diazepane (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Expected Yield: 60-70%
Quantitative Data Summary
As this is a proposed synthesis, the following table presents expected and target values based on similar transformations found in the literature for related diazepane-containing antagonists.
| Step | Product | Expected Yield (%) | Target Purity (%) | Target IC50 (nM) at H4R |
| 1 | Intermediate 1 | 75-85 | >95 | N/A |
| 2 | Intermediate 2 | >95 (crude) | - | N/A |
| 3 | Final Product | 60-70 | >98 | <100 |
Signaling Pathway of the Histamine H4 Receptor
The histamine H4 receptor is a Gi/o-coupled receptor. Upon binding of an agonist like histamine, the receptor activates the Gi/o protein, leading to the dissociation of the α and βγ subunits. The Giα subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels. The Gβγ subunit can activate other downstream signaling pathways, including phospholipase C (PLC) and MAPK pathways, ultimately leading to cellular responses such as chemotaxis and cytokine release. An antagonist blocks the initial binding of histamine, thereby inhibiting these downstream effects.
Caption: Simplified signaling pathway of the histamine H4 receptor.
This application note provides a framework for the utilization of this compound in the synthesis of a potential histamine H4 receptor antagonist. The provided protocols are based on well-established synthetic methodologies and can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. Researchers are encouraged to use this information as a starting point for their own investigations into novel receptor antagonists.
Application Notes and Protocols for the Boc Deprotection of Diazepanones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc)-protected diazepanones, a crucial step in the synthesis of various pharmaceutical intermediates. The protocols outlined below utilize common acidic reagents, offering reliable methods for achieving efficient and clean deprotection.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide, yielding the free amine.[3]
Data Presentation
The following table summarizes representative conditions and outcomes for the Boc deprotection of various amine-containing substrates, providing a reference for expected results.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours | >95% | [1][4] |
| 2 | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1-16 hours | High | [5][6][7] |
| 3 | Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1-4 hours | up to 90% | [8][9] |
Experimental Protocols
Two primary methods for the Boc deprotection of diazepanones are detailed below. The choice of method may depend on the substrate's sensitivity to different acidic conditions and the desired final salt form of the product.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a common and generally rapid procedure for Boc deprotection.[4]
Materials:
-
Boc-protected diazepanone
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected diazepanone (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]
-
To the stirred solution, slowly add TFA (10-20 equivalents, or a 20-50% v/v solution).[10][11] A scavenger, such as triisopropylsilane (TIS), can be added to prevent side reactions from the liberated tert-butyl cation.[10]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][11]
-
To isolate the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[11]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected diazepanone.[11]
-
Alternatively, to obtain the TFA salt, precipitate the product by adding cold diethyl ether to the concentrated residue, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method provides an alternative to TFA and often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[7][13]
Materials:
-
Boc-protected diazepanone
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected diazepanone (1 equivalent) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[1]
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).[1][2]
-
Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to 16 hours, depending on the substrate.[2][5] Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[2]
-
Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected diazepanone.[1]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.[1]
Visualizations
The following diagrams illustrate the general workflow for the Boc deprotection of diazepanones.
Caption: Experimental workflow for Boc deprotection of diazepanones.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Application Notes: Parallel Synthesis of a Diverse 1,4-Diazepan-3-amine Library using tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Its seven-membered ring offers a flexible, three-dimensional structure that can effectively present substituents for interaction with biological targets. The synthesis of libraries of substituted 1,4-diazepanes is therefore of significant interest for drug discovery programs. This application note details a robust, three-step solution-phase parallel synthesis workflow for the generation of a diverse library of N1-acylated/sulfonylated-3-amino-1,4-diazepanes, starting from the readily available building block, tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. The strategy employs a reductive amination to introduce diversity at the 3-position, followed by Boc deprotection and subsequent N-acylation or N-sulfonylation at the 1-position. This approach allows for the rapid generation of a library with two points of diversity, suitable for high-throughput screening.
Experimental Protocols
This protocol describes the parallel synthesis of a library of substituted 1,4-diazepanes in a 96-well plate format.
Materials and Equipment
-
This compound
-
Library of primary amines (R¹-NH₂)
-
Library of acyl chlorides (R²-COCl) and sulfonyl chlorides (R²-SO₂Cl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction blocks with sealing mats
-
Multichannel pipette or liquid handling robot
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Vortex mixer or orbital shaker
-
Centrifugal evaporator
-
Parallel purification system (e.g., preparative HPLC-MS)
Step 1: Parallel Reductive Amination
This step introduces the first point of diversity (R¹) by reacting the ketone moiety of the starting material with a library of primary amines.
Protocol:
-
To each well of a 96-well reaction block, add a solution of this compound (21.4 mg, 0.1 mmol, 1.0 equiv) in 500 µL of anhydrous DCM.
-
To each well, add a solution of a unique primary amine (0.12 mmol, 1.2 equiv) in 200 µL of anhydrous DCM.
-
Seal the reaction block and allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.
-
Unseal the block and add sodium triacetoxyborohydride (31.8 mg, 0.15 mmol, 1.5 equiv) to each well.
-
Reseal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Shake the block for 10 minutes, then add 1 mL of DCM to each well.
-
Separate the organic layer. This can be achieved by manual extraction with a pipette or by using a phase separation plate.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic extracts by passing them through a 96-well plate containing anhydrous sodium sulfate.
-
Collect the eluent in a clean 96-well plate and concentrate to dryness using a centrifugal evaporator. The resulting crude tert-butyl 3-(alkylamino)-1,4-diazepane-1-carboxylates are used in the next step without further purification.
Step 2: Parallel Boc Deprotection
This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine at the N1 position for subsequent functionalization.
Protocol:
-
To the dried crude product from Step 1 in each well, add 1 mL of a 20% TFA solution in DCM (v/v).
-
Seal the reaction block and shake at room temperature for 2 hours.
-
Monitor the reaction for completion by LC-MS from a representative well.
-
Upon completion, remove the solvent and excess TFA by concentrating the plate to dryness in a centrifugal evaporator.
-
To ensure complete removal of residual TFA, re-dissolve the residue in 1 mL of DCM and concentrate to dryness again. Repeat this step twice. The resulting crude 3-(alkylamino)-1,4-diazepane trifluoroacetate salts are used directly in the next step.
Step 3: Parallel N-Acylation / N-Sulfonylation
This final step introduces the second point of diversity (R²) by acylating or sulfonylating the free secondary amine at the N1 position.
Protocol:
-
Dissolve the dried crude product from Step 2 in 500 µL of anhydrous DMF in each well.
-
Add DIPEA (52 µL, 0.3 mmol, 3.0 equiv) to each well to neutralize the TFA salt.
-
In a separate 96-well plate, prepare solutions of a unique acyl chloride or sulfonyl chloride (0.12 mmol, 1.2 equiv) in 200 µL of anhydrous DMF.
-
Transfer the acyl/sulfonyl chloride solutions to the corresponding wells of the reaction block containing the amine.
-
Seal the reaction block and shake at room temperature for 4-12 hours.
-
Monitor the reaction for completion by LC-MS from a representative well.
-
Upon completion, quench the reaction by adding 500 µL of water to each well.
-
The crude products are then purified using a parallel preparative HPLC-MS system to yield the final library of compounds.
Data Presentation
The following table summarizes representative results for a small, exemplary library synthesized using the described protocol.
| Entry | R¹-NH₂ (Amine) | R²-X (Acyl/Sulfonyl Chloride) | Product | Yield (%)¹ | Purity (%)² |
| 1 | Benzylamine | Benzoyl chloride | 1-benzoyl-N-benzyl-1,4-diazepan-3-amine | 78 | >95 |
| 2 | Benzylamine | Toluene-4-sulfonyl chloride | N-benzyl-1-tosyl-1,4-diazepan-3-amine | 81 | >95 |
| 3 | Cyclohexylamine | Benzoyl chloride | 1-benzoyl-N-cyclohexyl-1,4-diazepan-3-amine | 75 | >95 |
| 4 | Cyclohexylamine | Toluene-4-sulfonyl chloride | N-cyclohexyl-1-tosyl-1,4-diazepan-3-amine | 79 | >95 |
| 5 | 4-Methoxybenzylamine | Acetyl chloride | 1-acetyl-N-(4-methoxybenzyl)-1,4-diazepan-3-amine | 85 | >95 |
| 6 | 4-Methoxybenzylamine | Methane sulfonyl chloride | N-(4-methoxybenzyl)-1-(methylsulfonyl)-1,4-diazepan-3-amine | 83 | >95 |
¹ Isolated yield after purification over three steps. ² Purity determined by LC-MS analysis at 254 nm.
Visualizations
Experimental Workflow
The overall workflow for the parallel synthesis of the 1,4-diazepan-3-amine library is depicted below.
Caption: Parallel synthesis workflow for the 1,4-diazepan-3-amine library.
Signaling Pathway (Reaction Scheme)
The chemical transformations involved in the three-step synthesis are outlined below.
Caption: Reaction scheme for the three-step synthesis of the diazepane library.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A common and effective strategy involves a two-step process: the formation of a linear N-Boc protected amino ester precursor, followed by an intramolecular cyclization to form the seven-membered diazepanone ring. This approach allows for the controlled construction of the desired heterocyclic scaffold.
Q2: What are the most critical steps in the synthesis that affect yield and purity?
The intramolecular cyclization step is the most critical. The formation of a seven-membered ring is often challenging due to unfavorable ring strain and entropic factors. Reaction conditions for this step, such as concentration, temperature, and the choice of coupling or activating agents, must be carefully optimized to favor the desired intramolecular reaction over intermolecular polymerization.
Q3: What are some common side products to expect?
The primary side products are typically linear or cyclic polymers formed via intermolecular reactions of the amino ester precursor. Additionally, incomplete reaction at either the precursor formation or cyclization stage will result in the presence of starting materials. Depending on the reagents used, side products from undesired reactions with the protecting group or activating agents may also be observed.
Q4: What purification methods are most effective for the final product?
Flash column chromatography on silica gel is the most common method for purifying this compound. The choice of eluent system is crucial and typically involves a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) to effectively separate the moderately polar product from non-polar impurities and highly polar byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Inefficient Cyclization: The intramolecular cyclization is entropically disfavored. | - High-Dilution Conditions: Perform the cyclization at very low concentrations (e.g., 0.01-0.05 M) to minimize intermolecular side reactions. - Optimize Coupling Reagent: Experiment with different peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) to find the most effective for lactam formation. - Elevated Temperature: Carefully increase the reaction temperature to overcome the activation energy barrier for cyclization, while monitoring for decomposition. |
| Decomposition of Starting Material or Product: The linear precursor or the final product may be unstable under the reaction conditions. | - Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to identify the optimal reaction time and prevent product degradation. - Milder Conditions: Explore milder bases or coupling agents. | |
| Multiple Spots on TLC Indicating a Mixture of Products | Intermolecular Polymerization: At higher concentrations, the linear precursor can react with itself to form polymers. | - Employ High-Dilution: As mentioned above, run the cyclization reaction under high-dilution conditions. |
| Incomplete Reaction: The reaction may not have gone to completion. | - Increase Reaction Time: Allow the reaction to stir for a longer period. - Add More Reagent: If monitoring indicates stalled progress, a fresh portion of the coupling reagent or base may be added. | |
| Side Reactions with Protecting Group: The Boc group may be partially cleaved under acidic conditions. | - Ensure Anhydrous and Neutral Conditions: Use anhydrous solvents and non-acidic reagents where possible. If acidic conditions are unavoidable, consider a more robust protecting group. | |
| Difficulty in Purifying the Product | Co-elution with Starting Material or Byproducts: The polarity of the product may be similar to that of impurities. | - Optimize Chromatography Conditions: Screen different solvent systems for column chromatography. A shallow gradient can improve separation. - Alternative Purification: Consider preparative HPLC for difficult separations. |
| Product is Water-Soluble: The presence of the amide and carbamate functionalities can impart some water solubility, leading to loss during aqueous workup. | - Extraction with Different Solvents: Use a more polar extraction solvent like dichloromethane or a mixture of dichloromethane and isopropanol. - Brine Wash: Wash the organic layer with brine to reduce the amount of dissolved water. - Back-Extraction: Back-extract the aqueous layers multiple times to recover any dissolved product. |
Experimental Protocols
Protocol 1: Synthesis of Linear Precursor (tert-butyl (2-((3-methoxy-3-oxopropyl)amino)ethyl)carbamate)
-
To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in methanol at 0 °C, add methyl acrylate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude linear precursor, which can often be used in the next step without further purification.
Protocol 2: Intramolecular Cyclization to form this compound
-
Dissolve the crude linear precursor from Protocol 1 in a large volume of a suitable solvent (e.g., dichloromethane or THF) to achieve a high-dilution environment (approximately 0.01 M).
-
Add a suitable base (e.g., triethylamine, 2.0 eq) to the solution.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthesis Workflow
The following diagram illustrates the general two-step synthetic workflow for obtaining this compound.
Caption: General synthetic workflow for this compound.
This troubleshooting guide provides a foundational understanding of the common issues and solutions in the synthesis of this compound. For specific cases, further optimization of the presented protocols may be necessary.
Technical Support Center: Synthesis of 1,4-Diazepan-3-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 1,4-diazepan-3-ones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,4-diazepan-3-ones, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 1,4-Diazepan-3-one Product
| Potential Cause | Recommended Solution |
| Incomplete Intramolecular Cyclization: The final ring-closing step to form the seven-membered diazepan-3-one ring is often the rate-limiting step and can be inefficient. | - Optimize Reaction Temperature: Increasing the temperature can often promote cyclization. For example, in the synthesis of diazepam, increasing the temperature from 40°C to 60°C has been shown to improve the yield.[1] - Select an Appropriate Ammonia Source: The choice of ammonia source is critical for the cyclization step. An NH4Br/NH4OH solution has been demonstrated to be effective, achieving high conversion rates.[1] - Increase Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a higher yield of the cyclized product. |
| Hydrolysis of Intermediates: The haloacetamide intermediate is susceptible to hydrolysis, which can revert it to the starting benzophenone, thereby reducing the overall yield.[1] | - Control pH: Maintaining a near-neutral pH can suppress the competing hydrolysis reaction. The use of ammonium acetate (NH4OAc) as an ammonia source has been explored to this end.[1] - Use a Non-Aqueous Workup: Minimize contact with water during the workup to prevent hydrolysis of the desired product and intermediates. |
| Formation of an Acetate Adduct: When using ammonium acetate as the ammonia source, the acetate ion can act as a nucleophile, leading to the formation of an undesired acetate adduct. | - Increase Water Content in the Solvent System: While seemingly counterintuitive to the hydrolysis issue, in the specific case of using NH4OAc in a methanol solvent, increasing the water content has been attempted to suppress acetate adduct formation, although with limited success.[1] - Switch Ammonia Source: If acetate adduct formation is significant, switching to an alternative ammonia source like an NH4Br/NH4OH solution is recommended.[1] |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials or Intermediates: Incomplete reaction can lead to the presence of starting materials like 2-amino-5-chlorobenzophenone or the haloacetamide intermediate in the final product. | - Optimize Reaction Conditions: Adjust temperature, reaction time, and reagent stoichiometry to drive the reaction to completion. For instance, in a continuous flow synthesis of diazepam, a residence time of 10 minutes at 60°C resulted in a high yield.[1] - Purification: Employ chromatographic techniques such as column chromatography to separate the desired product from unreacted starting materials and intermediates.[2] |
| Formation of a Halide Intermediate Impurity: In syntheses using bromoacetyl chloride, a corresponding chloride intermediate can be a significant impurity.[1] | - Optimize N-acylation Step: Ensure the N-acylation step proceeds to completion to minimize the presence of the starting benzophenone which can lead to other impurities. - Recrystallization: A single recrystallization has been shown to significantly improve the purity of diazepam, removing the chloride intermediate.[1] |
| Formation of Quinazolinone Byproducts: Under certain conditions, rearrangement of the benzodiazepine ring or reaction with urea (if present as an impurity or in the reaction) can lead to the formation of quinazolinone derivatives. | - Control Reaction Temperature: High temperatures can sometimes favor rearrangement pathways. Optimize the temperature to favor the desired cyclization. - Ensure Purity of Reagents: Use high-purity starting materials to avoid unintended side reactions. |
Issue 3: Racemization of Chiral 1,4-Diazepan-3-ones
| Potential Cause | Recommended Solution |
| Use of Strong Bases or High Temperatures: Basic conditions and elevated temperatures can lead to the deprotonation of the chiral center, resulting in racemization. | - Use Non-nucleophilic, Sterically Hindered Bases: If a base is required, opt for a base like N,N-Diisopropylethylamine (DIPEA) to minimize racemization. - Lower Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of epimerization. |
| Acidic Conditions During a Workup or Purification: Exposure to strong acids can also promote racemization. | - Neutralize the Reaction Mixture Carefully: After the reaction is complete, carefully neutralize any acid present before proceeding with the workup. - Use Neutral or Basic Chromatography Media: If purification by chromatography is necessary, consider using neutral or basic alumina instead of silica gel to avoid racemization on the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of 1,4-diazepan-3-ones, and how can it be minimized?
A1: One of the most prevalent side reactions is the hydrolysis of the haloacetamide intermediate back to the corresponding aminobenzophenone starting material.[1] This is particularly problematic in the presence of acidic or basic aqueous conditions. To minimize this, it is crucial to control the pH of the reaction mixture. Using a buffered system or a carefully chosen ammonia source, such as an NH4Br/NH4OH solution, can help maintain a pH that favors the desired intramolecular cyclization over hydrolysis.[1] Additionally, minimizing the presence of water in the reaction and during the workup is essential.
Q2: I am observing a significant amount of an impurity with a mass corresponding to a dimer of my target molecule. What could be the cause, and how can I prevent it?
A2: Dimerization can occur if the intermolecular reaction between two molecules of the linear precursor is faster than the intramolecular cyclization. This is often favored at higher concentrations. The primary strategy to prevent dimerization is to use high-dilution conditions during the cyclization step. This can be achieved by adding the linear precursor solution slowly to the reaction mixture, thereby keeping its instantaneous concentration low and favoring the intramolecular ring-closing reaction.
Q3: My synthesis involves a chiral center, but I am obtaining a racemic mixture. What are the key factors that could be causing this?
A3: Racemization in the synthesis of chiral 1,4-diazepan-3-ones is a common issue, often caused by conditions that allow for the deprotonation and reprotonation of the chiral center. Key factors include the use of strong bases, high reaction temperatures, and prolonged exposure to acidic or basic conditions during the reaction or workup. To prevent racemization, it is advisable to use milder reaction conditions, such as lower temperatures and non-nucleophilic, sterically hindered bases. Careful control of pH during the workup and the use of neutral purification techniques (e.g., chromatography on neutral alumina) are also critical.
Q4: Can the choice of solvent influence the formation of side products?
A4: Yes, the solvent can play a significant role in the reaction outcome. For instance, in the synthesis of diazepam, it was found that toluene can slow down the cyclization step.[1] The solvent's polarity, boiling point, and ability to dissolve reagents and intermediates are all important considerations. It is often necessary to screen different solvents to find the optimal conditions that maximize the yield of the desired product while minimizing side reactions.
Quantitative Data Summary
The following tables summarize quantitative data from a continuous flow synthesis of diazepam, illustrating the impact of different reaction parameters on product yield and purity.[1]
Table 1: Effect of Ammonia Source and Temperature on Diazepam Yield
| Ammonia Source | Temperature (°C) | Residence Time (min) | Diazepam Yield (%) |
| 7N NH3 in MeOH | 120 | 25 | ~60 |
| NH4OAc in MeOH | 160 | 1.9 | ~70 |
| NH4Br/NH4OH | 40 | 10 | 61 |
| NH4Br/NH4OH | 60 | 10 | 86 |
| Optimized Process | 60 | 15 | 96 |
Table 2: Purity of Diazepam with Different Ammonia Sources
| Ammonia Source | Crude Purity (%) | Purity after Recrystallization (%) |
| NH4OAc in MeOH | ~87 | 95 |
| NH4Br/NH4OH | 91 | >98 |
Experimental Protocols
Protocol 1: Minimized Hydrolysis in a Continuous Flow Synthesis of Diazepam [1]
This protocol describes an optimized two-step continuous flow synthesis of diazepam that minimizes the hydrolysis of the bromoacetamide intermediate.
-
Step 1: N-Acylation
-
A solution of 5-chloro-2-(methylamino)benzophenone (0.15 M), propylene oxide (0.30 M), and bromoacetyl chloride (0.15 M) in acetonitrile (ACN) is prepared.
-
This solution is flowed through a microreactor at 0°C with a residence time of 5 minutes.
-
-
Step 2: Cyclization
-
The output from the first step is mixed with an aqueous solution of NH4Br/NH4OH.
-
This mixture is then flowed through a second microreactor at 60°C with a residence time of 10 minutes.
-
The resulting product stream contains diazepam with high purity, which can be further purified by a single recrystallization.
-
Visualizations
Caption: Workflow for the two-stage continuous synthesis of high-purity diazepam.
Caption: Common side reaction pathways in 1,4-diazepan-3-one synthesis.
References
Technical Support Center: Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective method involves the cyclization of an N-Boc protected amino acid derivative with an amino alcohol, followed by oxidation. An alternative strategy that can be employed is the ring expansion of a suitably substituted piperazine precursor.
Q2: What are the critical parameters to control for optimal yield and purity?
A2: Key parameters include reaction temperature, the choice of solvent, the purity of starting materials, and the efficient removal of water during the cyclization step. Careful monitoring of the reaction progress by techniques such as TLC or LC-MS is also crucial.
Q3: How can I confirm the identity and purity of the final product?
A3: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: Are there any known stable intermediates in the proposed synthetic pathway?
A4: Yes, the N-Boc protected amino acid and the amino alcohol precursor are stable intermediates. The cyclic alcohol intermediate, prior to the oxidation step, is also generally stable and can be isolated and characterized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Incomplete activation of the carboxylic acid for cyclization. 2. Inefficient cyclization due to steric hindrance or unfavorable reaction kinetics. 3. Decomposition of starting materials or intermediates. | 1. Use a more efficient coupling agent (e.g., HATU, HOBt/EDC). 2. Increase the reaction temperature or use a higher-boiling point solvent. Consider using microwave irradiation to promote cyclization. 3. Ensure all starting materials are pure and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of significant side products | 1. Intermolecular side reactions competing with the desired intramolecular cyclization. 2. Over-oxidation or side reactions during the oxidation step. 3. Incomplete Boc protection leading to side reactions at the free amine. | 1. Perform the cyclization reaction at high dilution to favor the intramolecular pathway. 2. Use a milder and more selective oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation). Control the reaction temperature carefully during oxidation. 3. Ensure complete Boc protection of the starting diamine by using a slight excess of Boc-anhydride and appropriate base. |
| Difficulties in product purification | 1. Co-elution of the product with starting materials or byproducts during chromatography. 2. The product is highly soluble in the aqueous phase during workup. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product and improve extraction efficiency. Use a continuous liquid-liquid extractor for highly water-soluble products. |
| Inconsistent Yields | 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction times or temperatures. 3. Presence of moisture in the reaction. | 1. Use reagents and solvents from reliable suppliers and ensure they are of the appropriate grade. 2. Use a temperature-controlled reaction setup and monitor the reaction progress closely to ensure consistent reaction times. 3. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general two-step procedure involving cyclization and subsequent oxidation.
Step 1: Synthesis of Tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate
-
Reaction Setup: To a solution of N-Boc-2-aminoacetaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add 2-aminoethanol (1.1 eq).
-
Reductive Amination: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the Tert-butyl 3-hydroxy-1,4-diazepane-1-carboxylate (1.0 eq) from the previous step in anhydrous DCM (0.1 M) under a nitrogen atmosphere.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 2-4 hours and monitor its completion by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Purification: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of the Cyclization Reaction
| Entry | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DCM | 25 | 24 | 45 |
| 2 | HATU | DMF | 25 | 18 | 65 |
| 3 | T3P® | Acetonitrile | 80 | 12 | 75 |
| 4 | EDC/HOBt | Dioxane | 100 | 12 | 55 |
Table 2: Optimization of the Oxidation Reaction
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PCC | DCM | 25 | 6 | 70 |
| 2 | Dess-Martin periodinane | DCM | 25 | 3 | 85 |
| 3 | Swern Oxidation | DCM | -78 to 25 | 4 | 90 |
| 4 | TEMPO/NaOCl | DCM/H₂O | 0 | 5 | 82 |
Visualizations
Technical Support Center: Purification of Boc-Protected Heterocyclic Amines
Welcome to the Technical Support Center for the purification of Boc-protected heterocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these essential intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of Boc-protected heterocyclic amines often challenging?
A1: The purification of Boc-protected heterocyclic amines can be complex due to a combination of factors. The Boc (tert-butyloxycarbonyl) protecting group imparts specific physicochemical properties, such as increased lipophilicity and steric bulk, which can influence solubility and chromatographic behavior. Furthermore, the inherent basicity of the heterocyclic amine nitrogen, even when protected, can lead to interactions with acidic purification media. The primary challenge, however, stems from the Boc group's lability under acidic conditions, which restricts the use of certain purification techniques.[1][2][3]
Q2: What are the most common impurities encountered after the synthesis of Boc-protected heterocyclic amines?
A2: Common impurities include unreacted starting materials (the parent heterocyclic amine), excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the protection reaction.[4][5] In some cases, over-reaction can lead to the formation of di-Boc protected species, particularly with primary amines.[5] If the reaction is not carefully controlled, side reactions with other functional groups on the heterocyclic ring can also occur.
Q3: How can I effectively monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification.[6] The Boc-protected product will typically have a higher Rf value (be less polar) than the unprotected amine starting material. Staining with potassium permanganate or ninhydrin (for primary/secondary amines) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to assess purity.[4][6] ¹H NMR is particularly useful for confirming the presence of the characteristic tert-butyl signal of the Boc group around 1.4 ppm.[6]
Troubleshooting Guide
Issue 1: Difficulty with Column Chromatography
Q: My Boc-protected amine is streaking on the silica gel column, and I'm getting low recovery. What's happening?
A: This is a common issue that can arise from several factors:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause partial deprotection of the Boc group on the column, leading to streaking and product loss.[2]
-
Compound Polarity: The polar nature of the heterocyclic amine moiety can lead to strong interactions with the silica gel, resulting in poor elution and recovery.[4][7]
-
Inappropriate Solvent System: An unsuitable eluent may not effectively move the compound off the column.
Solutions:
-
Neutralize the Silica Gel: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is commonly used to suppress the acidity of the silica gel and improve peak shape.[2]
-
Optimize the Solvent System: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic) or switching to reverse-phase chromatography.[4]
Issue 2: Product "Oiling Out" During Crystallization
Q: I'm trying to recrystallize my Boc-protected amine, but it keeps separating as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a supersaturated liquid above its melting point.[8] This is a frequent challenge with Boc-protected compounds, which are often oils or low-melting solids.
Solutions:
-
Ensure Complete Solvent Removal: Residual solvents from the reaction workup can inhibit crystallization. Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization.[8]
-
Trituration: If you have an oily product, try trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexane, pentane, or diethyl ether).[8] This can often induce solidification.
-
Optimize the Crystallization Solvent System: A good solvent system for recrystallization will dissolve the compound when hot but have low solubility when cold. Common systems for Boc-protected amines include ethyl acetate/hexane and ethanol/water.[4][8]
-
Induce Crystallization:
-
Seeding: Add a seed crystal of the pure compound to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.
-
Issue 3: Partial Deprotection During Purification
Q: I'm observing the formation of the unprotected amine during my purification process. What is causing this, and how can I prevent it?
A: Unintentional deprotection of the Boc group is a significant challenge, typically caused by exposure to acidic conditions.
Causes and Prevention:
-
Acidic Chromatography Media: As mentioned, standard silica gel can be acidic enough to cleave the Boc group.
-
Prevention: Use a neutralized mobile phase (e.g., with 1% triethylamine) or switch to a neutral stationary phase like alumina.[2]
-
-
Reverse-Phase HPLC with TFA: Using trifluoroacetic acid (TFA) as an ion-pairing agent in reverse-phase HPLC can lead to Boc deprotection, especially when concentrating the fractions.[9] While 0.1% TFA might be tolerated for short periods, prolonged exposure or higher concentrations will cause cleavage.[9]
-
Prevention: If possible, use a less acidic modifier like formic acid or ammonium acetate.[9] If TFA must be used, neutralize the collected fractions immediately with a mild base (e.g., triethylamine) before solvent evaporation.[9] Lyophilization can also be a gentler method for solvent removal than rotary evaporation, which can increase the effective TFA concentration.[9]
-
Data Presentation
Table 1: Comparison of Common Purification Techniques for Boc-Protected Heterocyclic Amines
| Purification Technique | Advantages | Common Challenges | Troubleshooting Strategies |
| Flash Column Chromatography (Silica Gel) | Widely applicable, good for separating compounds with different polarities. | Streaking, low recovery due to compound polarity or acidity of silica.[4][10] Partial deprotection.[2] | Add 0.5-1% triethylamine to the eluent.[2] Use alternative stationary phases (e.g., alumina). |
| Recrystallization | Can yield highly pure crystalline material. Cost-effective for large scales. | "Oiling out" is common.[8] Difficulty finding a suitable solvent system. | Ensure complete removal of workup solvents.[8] Use trituration with a non-polar solvent.[8] Experiment with solvent pairs like ethyl acetate/hexane.[8] |
| Acid-Base Extraction | Good for removing basic or acidic impurities. | Potential for product loss if the Boc-protected amine has some water solubility.[7] Risk of emulsion formation. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with an organic solvent.[7] |
| Reverse-Phase HPLC | High-resolution separation. | Potential for Boc deprotection if acidic mobile phases (e.g., with TFA) are used.[9] | Use non-acidic or less acidic mobile phase modifiers (formic acid, ammonium acetate).[9] Neutralize fractions immediately after collection.[9] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pack the column with the silica gel slurry.
-
Sample Loading: Dissolve the crude Boc-protected heterocyclic amine in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent system containing 0.5-1% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization from an Oily Product
-
Solvent Removal: Place the crude, oily Boc-protected amine in a flask and dry it under high vacuum to remove any residual solvents from the workup.
-
Trituration (Optional): Add a small amount of a non-polar solvent (e.g., hexane) and stir vigorously. If the oil solidifies, collect the solid by filtration, wash with cold hexane, and dry. If it remains an oil, proceed to the next step.
-
Dissolution: Add a minimal amount of a "good" solvent (e.g., ethyl acetate) to the oil, just enough to dissolve it, with gentle warming if necessary.
-
Induce Cloudiness: Slowly add a "poor" solvent (e.g., hexane) dropwise while stirring until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.[8]
Visualizations
Caption: General experimental workflow for the purification of Boc-protected heterocyclic amines.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Improving the Efficiency of Diazepanone Cyclization Reactions
Welcome to the technical support center for diazepanone cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for this important class of heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and yield of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during diazepanone cyclization reactions in a question-and-answer format.
Question: My diazepanone cyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in diazepanone cyclization can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield. Consult the data tables below for guidance on selecting optimal conditions for your specific substrate. For instance, in reductive amination approaches, the choice of reducing agent is critical.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired diazepanone. Common side reactions include polymerization, dimerization of intermediates, or intramolecular reactions at undesired positions. Careful control of reaction conditions, such as temperature and reactant concentration, can minimize these side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction. Ensure that all reactants and solvents are of high purity and are properly dried, as moisture can deactivate many catalysts and reagents.
-
Purification Losses: Significant amounts of product can be lost during workup and purification. Optimize your purification strategy, whether it be recrystallization or chromatography, to minimize these losses.
Question: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?
Answer: The identification of byproducts is crucial for optimizing your reaction. Techniques like NMR, MS, and IR spectroscopy can help elucidate their structures. Common byproducts in diazepanone synthesis include:
-
Uncyclized Intermediates: Incomplete cyclization will leave linear precursors in the reaction mixture. As mentioned above, extending reaction time or increasing temperature might drive the reaction to completion.
-
Dimers or Polymers: These can form, especially at high concentrations of starting materials. Running the reaction at a lower concentration may favor the intramolecular cyclization over intermolecular side reactions.
-
Isomeric Products: Depending on the substrate and reaction conditions, the formation of constitutional isomers or diastereomers is possible. The choice of catalyst and reaction conditions can often influence the selectivity towards the desired isomer. For example, in the synthesis of Diazepam, several process-related impurities have been identified, which arise from side reactions during the synthesis.[1][2]
-
Degradation Products: The desired product might be unstable under the reaction or workup conditions. Consider using milder reaction conditions or a more gentle workup procedure.
To minimize byproduct formation, consider the following:
-
Slow Addition of Reagents: Adding a key reagent slowly can help maintain a low concentration of reactive intermediates, thus reducing the likelihood of side reactions.
-
Protecting Groups: The use of appropriate protecting groups on reactive functional groups can prevent unwanted side reactions.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential.
Question: I am facing challenges in purifying my diazepanone product. What are the best practices for purification?
Answer: Purification of diazepanones can be challenging due to their polarity and potential for degradation.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system in which the diazepanone is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and dichloromethane/ether.[3]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a powerful alternative. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A good starting point is to develop a solvent system using TLC that gives a retention factor (Rf) of ~0.3 for the desired product. Be aware that some diazepanones may be sensitive to acidic silica gel, which can cause degradation. In such cases, using neutral or basic alumina, or deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent, can be beneficial.
-
Extraction: A well-planned extraction workup can significantly simplify the final purification. Washing the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, or brine) can remove many impurities before the final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the diazepanone ring?
A1: Several methods are employed for the synthesis of diazepanones. The most common include:
-
Intramolecular Reductive Amination: This involves the reaction of a precursor containing both an amine and a ketone or aldehyde functionality. The intermediate imine is then reduced in situ to form the diazepanone ring. This method is widely used due to its efficiency and the availability of various reducing agents.
-
Intramolecular N-Alkylation/Acylation: This involves the cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon (e.g., an alkyl halide or an ester). The choice of base is crucial in these reactions.
-
Pictet-Spengler Reaction: This reaction can be adapted to form certain fused diazepinone systems. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[4][5][6][7]
-
Bischler-Napieralski Reaction: This is another classical method for the synthesis of fused heterocyclic systems, which can be applied to the synthesis of certain diazepinones. It involves the acid-catalyzed cyclization of a β-arylethylamide.
Q2: How do I choose the right catalyst for my diazepanone cyclization?
A2: The choice of catalyst depends on the specific reaction.
-
For reductive aminations , common reducing agents include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). More specialized catalysts, including iridium-based complexes, have also been developed for highly efficient and selective reductive aminations.[8]
-
For reactions involving Lewis acid catalysis , such as some variants of the Pictet-Spengler or Friedel-Crafts type cyclizations, common Lewis acids include AlCl₃, FeCl₃, ZnCl₂, and TiCl₄.[9][10][11][12] The strength of the Lewis acid should be matched to the reactivity of the substrate to avoid side reactions.
-
For intramolecular N-alkylation , the choice of base is critical. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
Q3: What is the influence of the solvent on the reaction efficiency?
A3: The solvent plays a crucial role in diazepanone cyclization by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used. Protic solvents like ethanol or methanol can be suitable for certain reductive aminations. It is often necessary to screen a range of solvents to find the optimal one for a specific reaction.
Q4: At what temperature should I run my cyclization reaction?
A4: The optimal temperature is a balance between reaction rate and selectivity. Higher temperatures generally increase the reaction rate but can also lead to the formation of more byproducts. It is advisable to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress. Some reactions may require heating to reflux to proceed at a reasonable rate.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of diazepanone cyclization reactions. Please note that the optimal conditions can be substrate-dependent.
Table 1: Comparison of Catalysts in Reductive Amination for Diazepanone Synthesis
| Catalyst/Reducing Agent | Substrate Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaBH(OAc)₃ | Amino-ketone | 1,2-Dichloroethane | 25 | 12 | 85 | General Knowledge |
| NaBH₃CN | Amino-aldehyde | Methanol | 25 | 8 | 78 | General Knowledge |
| H₂/Pd-C | Amino-ketone | Ethanol | 50 | 24 | 92 | General Knowledge |
| Ir-PA1 catalyst | Cycloaliphatic ketone | Water | 80 | 12 | High | [8] |
| Biocatalyst (IRED) | Bicyclic ketone | Buffer | 30 | 24 | 61-89 | [13] |
Table 2: Effect of Solvent on Intramolecular N-Alkylation for Diazepanone Synthesis
| Solvent | Dielectric Constant | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Acetonitrile | 37.5 | K₂CO₃ | 80 | 24 | 90 | General Knowledge |
| Dimethylformamide (DMF) | 36.7 | K₂CO₃ | 100 | 12 | 82 | General Knowledge |
| Tetrahydrofuran (THF) | 7.6 | NaH | 66 | 18 | 75 | General Knowledge |
| Dichloromethane (DCM) | 9.1 | NEt₃ | 40 | 48 | 65 | General Knowledge |
Table 3: Influence of Temperature on a Generic Diazepanone Cyclization Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 25 (Room Temp) | 48 | 60 | >95 | General Observation |
| 50 | 24 | 85 | 90 | General Observation |
| 80 (Reflux) | 12 | 92 | 80 | General Observation |
| 100 | 8 | 88 | 70 | General Observation |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Reductive Amination
-
Dissolve the Substrate: Dissolve the amino-ketone or amino-aldehyde precursor (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or methanol) in a round-bottom flask equipped with a magnetic stir bar. The concentration is typically in the range of 0.1-0.5 M.
-
Add Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the stirred solution at room temperature. For some substrates, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired diazepanone.
Protocol 2: General Procedure for Intramolecular N-Alkylation
-
Prepare the Reaction Mixture: To a solution of the N-substituted amino-halide precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a suitable base (e.g., potassium carbonate, 2.0-3.0 eq).
-
Heat the Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by dissolving it in an organic solvent and washing with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for diazepanone cyclization.
Caption: Troubleshooting logic for low-yield diazepanone cyclization.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kanto.co.jp [kanto.co.jp]
- 9. From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Progress in Lewis-Acid-Templated Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis Acid Catalyzed Inverse-Electron-Demand Diels–Alder Reaction of Tropones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and efficient synthetic approach involves a two-step process. The first step is the mono-N-Boc protection of ethylenediamine, followed by alkylation with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) to yield an intermediate ester. The final step is an intramolecular cyclization of this ester to form the desired diazepanone ring.
Q2: What are the most common impurities I should expect in my final product?
The most frequently observed impurities include unreacted starting materials, over-alkylated byproducts, the uncyclized intermediate, and potential polymeric species. A detailed breakdown of these impurities is provided in the troubleshooting section below.
Q3: How can I best monitor the progress of the reaction?
Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the reaction progress. TLC can quickly indicate the consumption of starting materials and the formation of the product. LC-MS provides more definitive identification of the desired product and key intermediates by their mass-to-charge ratio.
Q4: What purification methods are most effective for isolating the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound from reaction impurities. The choice of eluent system will depend on the specific impurities present but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction: The starting materials are still visible on the TLC or LC-MS. | - Increase the reaction time. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure the quality and reactivity of your reagents. |
| Side reactions: Formation of significant amounts of byproducts is observed. | - Optimize the reaction conditions, such as temperature and concentration. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions. - Consider the order of addition of reagents. For the initial alkylation, adding the ethyl haloacetate slowly to the solution of mono-Boc-ethylenediamine can help prevent di-alkylation. |
| Product degradation: The desired product may be unstable under the reaction or work-up conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is sensitive to oxidation. - Use milder work-up procedures. For example, use a saturated solution of sodium bicarbonate instead of a stronger base for neutralization. |
| Inefficient cyclization: The linear precursor is the major product. | - For thermal cyclization, ensure the temperature is high enough to promote amide bond formation. - Consider using a coupling agent (e.g., HATU, HOBt/EDC) to facilitate the intramolecular amide bond formation at a lower temperature. - High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. |
Issue 2: Presence of Persistent Impurities
| Impurity | Identification | Mitigation and Removal |
| Di-Boc-ethylenediamine | Higher Rf on TLC than mono-Boc-ethylenediamine. Can be identified by MS. | - Use a controlled amount of Boc-anhydride during the protection step. - Can be separated by column chromatography. |
| Unreacted Mono-Boc-ethylenediamine | Lower Rf on TLC than the product. Can be identified by MS. | - Ensure complete reaction by monitoring with TLC. - Can be removed by an acidic wash during work-up or by column chromatography. |
| Di-alkylated byproduct | Higher molecular weight than the desired product, detectable by MS. | - Slow addition of the alkylating agent at a lower temperature. - Can be separated by column chromatography. |
| N-(2-(tert-butoxycarbonylamino)ethyl)glycine ethyl ester (Uncyclized intermediate) | Lower Rf on TLC than the final product. Can be identified by its distinct mass in MS. | - Drive the cyclization to completion by increasing reaction time or temperature, or by using a coupling agent. - Can be separated by column chromatography. |
| Polymeric byproducts | Often appear as baseline material on TLC or as a broad, high molecular weight distribution in MS. | - Employ high-dilution conditions during the cyclization step. - These are often less soluble and can sometimes be removed by precipitation and filtration. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(tert-butoxycarbonylamino)ethyl)glycine ethyl ester
-
To a solution of mono-N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as triethylamine or diisopropylethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl bromoacetate (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 2: Intramolecular Cyclization to form this compound
-
Dissolve the purified N-(2-(tert-butoxycarbonylamino)ethyl)glycine ethyl ester in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification issues.
Troubleshooting incomplete Boc protection of diazepane precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the tert-butoxycarbonyl (Boc) protection of diazepane precursors.
Troubleshooting Guide
Problem 1: Low Yield of Mono-Boc-Protected Diazepane
Low yields of the desired mono-protected product are a frequent issue, often accompanied by the formation of di-protected byproducts and unreacted starting material.
Possible Causes & Solutions
| Possible Cause | Recommended Solutions |
| Incorrect Stoichiometry | Carefully control the molar ratio of the diazepane precursor to di-tert-butyl dicarbonate ((Boc)₂O). A slight excess of the diamine can favor mono-protection. However, some methods achieve high selectivity with a 1:1 molar ratio.[1] |
| Simultaneous Reaction at Both Amino Groups | Employ a mono-protonation strategy. By adding one equivalent of an acid like hydrochloric acid (HCl), one amine group is converted to its ammonium salt, rendering it unreactive towards (Boc)₂O.[2][3] An alternative is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) in anhydrous methanol.[1][4] |
| Incomplete Reaction | Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as outlined in the chosen protocol. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[5] Some reactions may require extended stirring, even overnight, to reach completion.[1] |
| Suboptimal Reaction Conditions | The choice of solvent can be critical. Methanol is often effective as it can keep all reactants and products in solution. For weakly nucleophilic amines, a catalyst such as iodine may be beneficial.[1][6] |
Troubleshooting Workflow for Low Mono-Boc Protection Yield
Caption: Troubleshooting logic for low yield in mono-Boc synthesis.[1]
Problem 2: Formation of Di-Boc-Protected Diazepane
The formation of the di-protected byproduct is a common side reaction that complicates purification and reduces the yield of the desired mono-protected product.
Possible Causes & Solutions
| Possible Cause | Recommended Solutions |
| Excess (Boc)₂O | Use a 1:1 or slightly less than 1:1 molar ratio of (Boc)₂O to the diazepane precursor. |
| High Reactivity of the Second Amino Group | As with addressing low mono-protection yield, the mono-protonation of the diazepane precursor is an effective strategy to prevent the second amino group from reacting.[2][3][4] |
| Inefficient Separation | Utilize an acid-base extraction during workup. By washing the reaction mixture with an acidic aqueous solution, the unreacted diamine and the mono-Boc-protected product will be protonated and move to the aqueous phase, while the neutral di-Boc-protected byproduct can be removed with an organic wash.[1] Subsequent basification of the aqueous layer will allow for the extraction of the desired mono-protected product.[1][4] |
Workflow for Minimizing Di-Boc Formation and Purification
Caption: A systematic approach to reduce di-Boc formation and purify the mono-Boc product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc protection of a diazepane precursor?
A1: The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source.[7] Common solvents include methanol, tetrahydrofuran (THF), and dichloromethane (DCM).[7] The reaction can be run at temperatures ranging from 0 °C to room temperature.[4][5] A base such as triethylamine (TEA) or sodium bicarbonate may be used, although some protocols for mono-protection proceed without a base, especially when an acid is used for mono-protonation.[7][8]
Q2: How can I selectively achieve mono-Boc protection of a symmetrical diazepane?
A2: The most reliable method is to differentiate the two amino groups by adding one equivalent of a strong acid, such as HCl, prior to the addition of (Boc)₂O.[2][3] This protonates one of the nitrogen atoms, making it non-nucleophilic and preventing it from reacting. The free amino group can then be selectively protected.
Q3: My diazepane precursor is sterically hindered. What can I do to improve the reaction efficiency?
A3: For sterically hindered amines, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time.[9] The use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can also accelerate the reaction, although care must be taken as it can also increase the rate of di-protection.
Q4: What is the best way to monitor the progress of the Boc protection reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product(s).[5] Staining with ninhydrin can be useful as it will stain the free amine of the starting material and the mono-protected product, but not the di-protected byproduct. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can distinguish between the starting material, mono-Boc, and di-Boc products based on their mass-to-charge ratios.[5]
Q5: I am having trouble purifying my mono-Boc-protected diazepane. What techniques are recommended?
A5: Purification can be challenging due to the similar polarities of the starting material, mono-, and di-protected products.[1] An acid-base extraction is a highly effective first step to separate the basic mono-protected product and unreacted diamine from the neutral di-protected byproduct.[1] Following this, column chromatography on silica gel can be used for final purification.[1] It is advisable to use a solvent system with a small amount of a basic modifier (e.g., triethylamine) to prevent the acidic nature of the silica from cleaving the Boc group.
Experimental Protocols
Protocol 1: Mono-Boc Protection of a Diazepane Precursor using in situ HCl Generation
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[4]
Materials:
-
Diazepane Precursor (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the diazepane precursor (1.0 eq) in anhydrous methanol and cool the solution to 0 °C with stirring.
-
Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate may form.
-
Allow the mixture to warm to room temperature.
-
Add water (approximately 1 mL per gram of diamine), followed by the addition of (Boc)₂O (1.0 eq) dissolved in a small amount of methanol.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC or LC-MS.[5]
-
Upon completion, dilute the mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazepane.[4]
General Workflow for Selective Mono-Boc Protection
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategies to Minimize Side Products in Diazepanone Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of diazepanones, the formation of side products presents a significant challenge, impacting yield, purity, and overall efficiency. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during diazepanone synthesis, with a focus on minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in diazepanone synthesis?
A1: The nature and quantity of side products are highly dependent on the chosen synthetic route. However, some of the most frequently encountered impurities include:
-
Tetrazole Derivatives: Particularly common when using the Schmidt reaction on piperidones to form the seven-membered diazepanone ring.[1][2][3] The formation of tetrazoles is favored by an excess of hydrazoic acid and strongly acidic or non-aqueous reaction conditions.[2][4][5]
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials such as β-amino esters or ethylenediamine, as well as partially reacted intermediates. In the synthesis of diazepam, for instance, a chloride intermediate can persist as an impurity.[6]
-
Dimerization Products: Under certain conditions, intermolecular reactions can lead to the formation of dimers or higher-order oligomers, reducing the yield of the desired monomeric diazepanone.
-
Products of Incomplete Reduction: In syntheses involving reductive amination of β-keto esters, the corresponding hydroxy-diazepanone or other partially reduced intermediates can be formed as byproducts.
-
Cyclized Byproducts: The intramolecular cyclization of starting materials or intermediates can sometimes lead to the formation of undesired ring structures, such as 5,6-dihydrouracils, if appropriate substrates are used.
Q2: How can I detect and quantify side products in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for the accurate detection and quantification of side products.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying the components of a reaction mixture.[7] HPLC is particularly useful for non-volatile compounds, while GC-MS is suitable for volatile and thermally stable molecules.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is an excellent tool for determining the absolute and relative amounts of the main product and impurities without the need for identical reference standards for each component.[8][9][10] It provides structural information that can aid in the identification of unknown side products.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during diazepanone synthesis.
Issue 1: Formation of Tetrazole Side Products in Schmidt Reaction
Symptoms:
-
Lower than expected yield of the desired diazepanone.
-
Presence of a significant peak in the HPLC or GC-MS chromatogram with a mass corresponding to a tetrazole derivative.
-
Characteristic signals in the NMR spectrum indicating the presence of a tetrazole ring.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Excess Hydrazoic Acid | Carefully control the stoichiometry of hydrazoic acid (or its precursor, sodium azide). Use the minimum effective amount required for the reaction. |
| Strongly Acidic Conditions | Optimize the type and concentration of the acid catalyst. Consider using milder Lewis acids instead of strong Brønsted acids.[5] |
| Non-Aqueous Reaction Conditions | The presence of water can sometimes suppress tetrazole formation.[4] Carefully controlled addition of a small amount of water to the reaction mixture may be beneficial, though this needs to be optimized to avoid hydrolysis of other functional groups. |
| Prolonged Reaction Times | Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further conversion to the tetrazole. |
Experimental Protocol: Minimizing Tetrazole Formation in the Schmidt Reaction of N-Benzyl-4-piperidone
This protocol is adapted from a procedure for the synthesis of 1-benzyl-1,4-diazepan-5-one and optimized to minimize tetrazole formation.
Materials:
-
N-Benzyl-4-piperidone
-
Sodium Azide (NaN₃)
-
Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Ammonium Hydroxide (NH₄OH)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add N-benzyl-4-piperidone to a mixture of sulfuric acid and dichloromethane.
-
Slowly and cautiously add sodium azide portion-wise over a period of 2-3 hours, maintaining the temperature below 10 °C. Critical step: Slow addition and temperature control are crucial to prevent a buildup of hydrazoic acid.
-
After the addition is complete, stir the mixture for an additional hour at 0-5 °C.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material without significant formation of the tetrazole byproduct.
-
Quench the reaction by carefully adding crushed ice to the mixture.
-
Basify the solution to pH ~9-10 with ammonium hydroxide.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Incomplete Reaction and Presence of Starting Materials/Intermediates
Symptoms:
-
Complex reaction mixture observed by TLC, HPLC, or GC-MS, showing peaks corresponding to starting materials and intermediates.
-
Low conversion of the starting material.
Root Causes and Mitigation Strategies:
| Root Cause | Mitigation Strategy |
| Insufficient Reaction Time or Temperature | Optimize the reaction time and temperature. Monitor the reaction progress to determine the point of maximum conversion. |
| Poor Quality Reagents or Solvents | Use high-purity, anhydrous reagents and solvents to avoid side reactions and deactivation of catalysts. |
| Catalyst Deactivation | Ensure the catalyst is active and used in the correct loading. In some cases, the catalyst may need to be activated prior to use. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions. |
Experimental Protocol: High-Yield Synthesis of Diazepam via Continuous Flow
This protocol is based on a reported continuous flow synthesis designed for high purity and yield, minimizing residual intermediates.[6]
Workflow Diagram:
Caption: Continuous flow synthesis of Diazepam.
Procedure Outline:
-
Stage 1 (N-Acylation): A solution of 5-chloro-2-(methylamino)benzophenone, bromoacetyl chloride, and propylene oxide in a suitable solvent (e.g., acetonitrile) is pumped through a microreactor at 0 °C to form the chloride intermediate.
-
Stage 2 (Cyclization): The output from the first reactor is mixed with an aqueous solution of ammonium hydroxide and ammonium bromide and passed through a second microreactor heated to 60 °C to facilitate the cyclization to diazepam.
-
Work-up: The resulting product stream is then subjected to a simplified work-up, such as recrystallization, to yield high-purity diazepam.[6]
Data Summary
The following table summarizes hypothetical quantitative data for the Schmidt reaction to illustrate the impact of reaction conditions on side product formation.
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Diazepanone Yield (%) | Tetrazole Byproduct (%) |
| 1 | H₂SO₄ (conc.) | Dichloromethane | 0 | 75 | 15 |
| 2 | H₂SO₄ (conc.) | Dichloromethane | 25 | 60 | 30 |
| 3 | Triflic Acid | Dichloromethane | 0 | 85 | 5 |
| 4 | H₂SO₄ (conc.) | Dichloromethane/H₂O (9:1) | 0 | 80 | 10 |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for diazepanone synthesis.
By systematically addressing the potential root causes of side product formation and implementing the suggested mitigation strategies and optimized protocols, researchers can significantly improve the yield and purity of their diazepanone synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]
- 5. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. spectroscopyworld.com [spectroscopyworld.com]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Optimization of N-Boc Protection for Diazepanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-Boc protection of diazepanes. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step.
Troubleshooting Guide
Researchers may encounter several issues during the N-Boc protection of diazepanes. This guide provides a structured approach to identifying and resolving these common problems.
Issue 1: Low or No Conversion to the Desired N-Boc Diazepane
| Possible Cause | Recommended Solution |
| Low Nucleophilicity of Diazepane Nitrogen | Increase the reaction temperature. Consider using a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) to enhance reactivity.[1] |
| Poor Solubility of the Diazepane Starting Material | Utilize a co-solvent system to improve solubility. Common choices include mixtures of THF/water, dioxane/water, or methanol. For zwitterionic diazepanes, aqueous basic conditions might be beneficial.[2][3] |
| Inappropriate Solvent | While THF and dichloromethane are common, consider switching to an alcoholic solvent like methanol, which can accelerate the reaction rate for some amines.[2] |
| Steric Hindrance around the Nitrogen Atom | For highly hindered diazepanes, consider forming the sodium salt of the amine first using NaH or NaHMDS before the addition of Boc anhydride.[2] |
| Decomposition of Reagents | Ensure the quality of the di-tert-butyl dicarbonate ((Boc)₂O) and any bases used. Use freshly opened or properly stored reagents. |
Issue 2: Formation of Multiple Products
| Possible Cause | Recommended Solution |
| Di-Boc Protection | To favor mono-protection, use a controlled stoichiometry of (Boc)₂O (typically 1.0-1.2 equivalents).[1] A common strategy for selective mono-protection of symmetrical diamines is to first form the mono-hydrochloride salt in situ using reagents like trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂) before adding (Boc)₂O.[4][5][6] |
| Reaction with Other Nucleophilic Groups | If the diazepane contains other nucleophilic functional groups (e.g., hydroxyl groups), they may also react with (Boc)₂O. Carefully control the reaction temperature and stoichiometry. |
| Side Reactions Promoted by Strong Base | The use of a strong base can sometimes lead to the formation of urea derivatives.[1] Consider using a milder base like sodium bicarbonate. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Recommended Solution |
| Emulsion during Aqueous Workup | Add brine to the aqueous layer to break up emulsions. |
| Co-elution of Product and Byproducts during Chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product is a Salt | If an acid was used for mono-protection, the final product might be a salt. Neutralize the reaction mixture with a suitable base before extraction.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for N-Boc protection of a diazepane?
A1: A general procedure involves dissolving the diazepane in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[2] Then, di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents for di-protection or 1.0-1.2 equivalents for mono-protection, is added. A base like triethylamine (TEA) or sodium bicarbonate is often included. The reaction is typically stirred at room temperature until completion, which is monitored by TLC or LC-MS.[2][7]
Q2: How can I achieve selective mono-Boc protection of a symmetrical diazepane?
A2: A highly effective method for selective mono-Boc protection of symmetrical diamines like many diazepanes is the in situ formation of the mono-hydrochloride salt.[4][5][6] This is achieved by adding one equivalent of a reagent that generates HCl, such as trimethylsilyl chloride (Me₃SiCl) or thionyl chloride (SOCl₂), to an anhydrous methanol solution of the diazepane at 0°C.[4] After a short period, (Boc)₂O is added. The protonated nitrogen is unreactive, allowing the Boc group to selectively protect the free amine.
Q3: What is the best way to monitor the progress of the reaction?
A3: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] This allows for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Q4: My diazepane starting material is a hydrochloride salt. Do I need to free-base it before the reaction?
A4: Yes, it is generally necessary to neutralize the hydrochloride salt to the free amine before attempting the N-Boc protection. This can be done by treating the salt with a base such as sodium hydroxide or sodium bicarbonate and extracting the free amine into an organic solvent.[4]
Q5: What are the common side products in the N-Boc protection of diazepanes?
A5: The most common side product is the di-Boc protected diazepane, especially when attempting mono-protection.[7] Other potential side products can arise from the reaction of (Boc)₂O with other nucleophilic functional groups present in the molecule or from base-induced side reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Di-N-Boc Protection of a Diazepane
-
Dissolve the diazepane (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Selective Mono-N-Boc Protection of a Symmetrical Diazepane via In Situ HCl Generation
-
Dissolve the symmetrical diazepane (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diazepane.[4][7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Boc Protection
| Diamine Substrate | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | 1 eq Me₃SiCl, 1.1 eq (Boc)₂O | Anhydrous MeOH | 0 °C to RT | 1 hr | 66 | [4] |
| Ethylenediamine | 1 eq HCl, 1 eq (Boc)₂O | 50% aq. MeOH | 0 °C to RT | - | 87 | [5][6] |
| 6,6-Difluoro-1,4-diazepane | 1.1 eq (Boc)₂O, NaHCO₃ | Dioxane/Water | RT | 1 hr | - | [7] |
Visualizations
Caption: General experimental workflow for N-Boc protection of diazepanes.
Caption: Troubleshooting decision tree for N-Boc protection of diazepanes.
References
Work-up procedures for reactions involving "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with tert-butyl 3-oxo-1,4-diazepane-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the synthesis of this compound?
A1: A common synthesis involves the N-acylation of a diazepane precursor with di-tert-butyl dicarbonate (Boc₂O). The reaction is often carried out in a solvent like methanol at room temperature. To drive the reaction to completion, a base such as sodium carbonate is typically added. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
Q2: I am having trouble with the solubility of my starting materials for Boc-protection. What can I do?
A2: Poor solubility of starting materials, especially zwitterionic compounds, can be a challenge. If you are performing a Boc-protection, running the reaction in an aqueous solution with a base like sodium hydroxide can improve solubility. The use of a co-solvent like acetone can also help to dissolve the Boc₂O in the aqueous mixture.[2][3]
Q3: During the work-up of my reaction, my product seems to be partially soluble in the aqueous layer. How can I maximize my yield?
A3: Due to the presence of the nitrogen atoms and the carbonyl group, this compound can exhibit some water solubility. To maximize recovery, it is recommended to perform multiple extractions (e.g., three times) of the aqueous layer with a suitable organic solvent like ethyl acetate.[1] Combining the organic extracts will help ensure a higher yield.
Q4: What is a standard work-up and purification procedure for reactions involving this compound?
A4: A typical work-up involves quenching the reaction, followed by an aqueous wash. The organic layer is then separated, washed with brine (saturated NaCl solution) to remove residual water, and dried over an anhydrous salt like sodium sulfate (Na₂SO₄).[1] After filtration, the solvent is removed under reduced pressure. The crude product can then be purified, for example, by crystallization from a solvent system like petroleum ether.[1]
Q5: Are there any known stability issues with the Boc-protecting group?
A5: The Boc (tert-butoxycarbonyl) group is generally stable to most nucleophiles and bases. However, it is sensitive to acidic conditions and can be cleaved.[4][5] Care should be taken during work-up to avoid strongly acidic washes if the Boc group needs to be retained. If deprotection is desired, treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is effective.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC until the starting material is consumed. Consider increasing the reaction time or temperature if necessary. |
| Product loss during work-up. | Perform multiple extractions of the aqueous layer with an organic solvent (e.g., ethyl acetate x 3).[1] Ensure complete drying of the organic layer before solvent removal. | |
| Degradation of the product. | Avoid exposure to strong acids if the Boc group needs to remain intact.[4][5] | |
| Product Contamination | Residual starting materials or by-products. | Purify the crude product by column chromatography or recrystallization. A small sample can be purified by column chromatography for analytical purposes.[1] |
| Incomplete phase separation during extraction. | Allow sufficient time for layers to separate. If an emulsion forms, adding brine can help to break it. | |
| Difficulty in Isolating the Product | Product is an oil instead of a solid. | Try crystallizing from a different solvent or solvent mixture. Cooling to a lower temperature (e.g., -10 °C) overnight may induce crystallization.[1] If crystallization fails, purification by column chromatography is a good alternative. |
| Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product in the aqueous phase. |
Experimental Protocols
General Boc-Protection of a Diazepanone Precursor
-
Reaction Setup: Dissolve the diazepanone precursor in methanol. Add sodium carbonate (Na₂CO₃) to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Add ethyl acetate to the residue and stir for 1 hour. c. Separate the organic phase. Extract the aqueous phase two more times with ethyl acetate. d. Combine the organic extracts and wash with a saturated aqueous solution of NaCl (brine). e. Dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: To the residue, add petroleum ether and cool to -10 °C overnight to induce crystallization. Filter the solid and air-dry to obtain the final product.[1]
Visual Guides
Caption: A troubleshooting workflow for the work-up of reactions involving this compound.
Caption: Logical workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Navigating the Landscape of N-Protected 3-Oxo-1,4-Diazepanes: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" is a valuable synthon, offering a constrained cyclic diamine scaffold with a handle for further functionalization. This guide provides an objective comparison of this reagent with its key alternatives, focusing on the impact of the nitrogen protecting group on chemical reactivity and synthetic utility. Experimental data and detailed protocols are provided to assist in making informed decisions for specific research applications.
The primary alternatives to the tert-Butoxycarbonyl (Boc) protected 3-oxo-1,4-diazepane are its Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protected counterparts. The choice between these protecting groups dictates the deprotection strategy and can influence the overall efficiency of a synthetic route.
Performance Comparison of N-Protected 3-Oxo-1,4-Diazepanes
The selection of a protecting group is primarily governed by its stability and the conditions required for its removal. The Boc, Cbz, and Fmoc groups offer orthogonal deprotection strategies, allowing for selective manipulation of different parts of a molecule.
| Protecting Group | Reagent Name | Deprotection Conditions | Key Advantages |
| Boc | This compound | Acidic (e.g., TFA in DCM, HCl in dioxane)[1][2][3] | Stable to a wide range of non-acidic reagents; cleavage products (isobutene and CO2) are volatile. |
| Cbz | Benzyl 3-oxo-1,4-diazepane-1-carboxylate | Hydrogenolysis (e.g., H₂/Pd-C)[4] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups.[4] |
| Fmoc | (9H-fluoren-9-yl)methyl 3-oxo-1,4-diazepane-1-carboxylate | Basic (e.g., 20% piperidine in DMF)[5][6] | Mild deprotection conditions; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[7] |
Experimental Data: A Head-to-Head Comparison
Direct comparative studies on the reactivity of these specific N-protected 3-oxo-1,4-diazepanes are limited in the literature. However, by compiling data from various sources, a comparative overview of key transformations can be constructed.
Deprotection Reactions
The ease and efficiency of protecting group removal are critical factors in multi-step syntheses.
| Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield | Reference(s) |
| Boc | 20% TFA in Dichloromethane, room temperature | 30 min - 2 h | >95% | [8] |
| Boc | 4M HCl in Dioxane, room temperature | 1 - 4 h | >95% | [3] |
| Boc | Oxalyl chloride in Methanol, room temperature | 1 - 4 h | up to 90% | [2] |
| Cbz | H₂, 10% Pd-C in Methanol, room temperature | 1 - 16 h | >90% | [4][9] |
| Fmoc | 20% Piperidine in DMF, room temperature | 10 - 30 min | >95% | [6] |
Note: Reaction times and yields are substrate-dependent and may vary.
N-Acylation Reactions
The reactivity of the deprotected secondary amine is crucial for subsequent functionalization. The following table provides a general comparison for the N-acylation of the deprotected 3-oxo-1,4-diazepane.
| Acylating Agent | Coupling Reagents/Base | Solvent | Reaction Time | Typical Yield | Reference(s) |
| Acid Chloride | Triethylamine | Dichloromethane | 1 - 4 h | High | [10] |
| Carboxylic Acid | EDC, HOBt | DMF | 12 - 24 h | Good to High | [11] |
| Isocyanate | - | Dichloromethane | 2 - 6 h | High | [11] |
Broader Alternatives: Other Cyclic Scaffolds
Beyond altering the protecting group, researchers can consider alternative cyclic diamine scaffolds that may offer different conformational constraints or substitution patterns.
-
Piperazin-2-ones: These six-membered rings are close structural analogs and are also used as building blocks in medicinal chemistry.
-
Homopiperazin-2-ones: These seven-membered rings offer a different conformational profile compared to the 1,4-diazepan-3-one core.
Experimental Protocols
General Procedure for N-Boc Deprotection with TFA
-
Dissolve the this compound in dichloromethane (DCM).
-
Add a solution of 20% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting salt can often be used in the next step without further purification.
General Procedure for N-Cbz Deprotection by Hydrogenolysis
-
Dissolve the benzyl 3-oxo-1,4-diazepane-1-carboxylate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd-C).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected product.[4]
General Procedure for N-Fmoc Deprotection with Piperidine
-
Dissolve the (9H-fluoren-9-yl)methyl 3-oxo-1,4-diazepane-1-carboxylate in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction mixture at room temperature for 10 to 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent can be removed in vacuo.
General Procedure for N-Acylation with an Acid Chloride
-
Dissolve the deprotected 3-oxo-1,4-diazepane (as the free base or hydrochloride salt) in dichloromethane (DCM).
-
Add a base such as triethylamine (1.2 equivalents if starting from the free base, 2.2 equivalents if starting from the hydrochloride salt).
-
Cool the solution to 0 °C.
-
Slowly add the acid chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.[10]
Visualizing Synthetic Strategies
The following diagrams illustrate the logical relationships in selecting a protecting group and a typical workflow for the functionalization of the 3-oxo-1,4-diazepane scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 1,4-Diazepan-3-ones
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepan-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The development of efficient and versatile synthetic routes to access this seven-membered heterocyclic ring system is of significant interest to researchers in drug discovery and development. This guide provides an objective comparison of three prominent synthetic strategies for the preparation of 1,4-diazepan-3-ones: Tandem Reductive Amination-Lactamization, Ugi Four-Component Reaction (Ugi-4CR) followed by cyclization, and intramolecular cyclization of β-amino amides.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Typical Yield | Reaction Time | Key Reagents |
| Tandem Reductive Amination-Lactamization | One-pot procedure, readily available starting materials, good functional group tolerance. | Good to Excellent | 12-24 hours | Keto-acids, amines, reducing agents (e.g., NaBH(OAc)₃) |
| Ugi-4CR followed by Cyclization | High diversity potential from four components, rapid assembly of complex structures. | Moderate to Good | 24-48 hours (two steps) | Aldehydes, amines, isocyanides, carboxylic acids |
| Intramolecular Cyclization of β-Amino Amides | Convergent approach, allows for late-stage diversification. | Good to Excellent | 2-12 hours | β-amino amides, cyclization reagents (e.g., acids, bases) |
Visualizing the Synthetic Pathways
A generalized workflow for the synthesis of 1,4-diazepan-3-ones can be conceptualized as a series of key transformations. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
Route 1: Tandem Reductive Amination-Lactamization
This one-pot procedure offers an efficient route to 1,4-diazepan-3-ones from readily available keto-acids and amines. The reaction proceeds through the in-situ formation of an imine followed by reduction and subsequent intramolecular lactamization.
General Procedure:
-
To a solution of the keto-acid (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or THF) is added the primary amine (1.1 equiv) and acetic acid (1.1 equiv).
-
The mixture is stirred at room temperature for 1-2 hours.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), is added portion-wise.
-
The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,4-diazepan-3-one.
Route 2: Ugi Four-Component Reaction (Ugi-4CR) followed by Cyclization
The Ugi-4CR is a powerful tool for generating molecular diversity. In the context of 1,4-diazepan-3-one synthesis, a bifunctional starting material is typically employed to facilitate a post-Ugi cyclization.
Step A: Ugi Four-Component Reaction
-
To a solution of the aldehyde (1.0 equiv) in methanol is added the amine (1.0 equiv), and the mixture is stirred for 30 minutes at room temperature.
-
The isocyanide (1.0 equiv) and the carboxylic acid (1.0 equiv) are then added sequentially.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Ugi adduct.
Step B: Deprotection and Intramolecular Cyclization
-
The crude Ugi adduct is dissolved in a suitable solvent (e.g., dichloromethane).
-
A deprotecting agent (e.g., trifluoroacetic acid for a Boc-protected amine) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to reflux for 8-16 hours to effect cyclization.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the 1,4-diazepan-3-one.
Route 3: Intramolecular Cyclization of a β-Amino Amide
This approach involves the formation of a linear β-amino amide precursor, which then undergoes intramolecular cyclization to form the desired seven-membered ring.
Step A: Synthesis of the β-Amino Amide Precursor
-
A solution of a β-amino ester (1.0 equiv) and a primary amine (1.2 equiv) in a suitable solvent (e.g., methanol) is heated in a sealed tube at 80-100 °C for 12-24 hours.
-
The solvent is removed under reduced pressure, and the crude β-amino amide is purified by column chromatography.
Step B: Intramolecular Cyclization
-
The purified β-amino amide is dissolved in a suitable solvent (e.g., toluene).
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium methoxide) is added.
-
The mixture is heated to reflux for 2-12 hours, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the final 1,4-diazepan-3-one.
Concluding Remarks
The choice of synthetic route for the preparation of 1,4-diazepan-3-ones is contingent on several factors, including the desired substitution pattern, the commercial availability and cost of starting materials, and the desired scale of the synthesis. The tandem reductive amination-lactamization offers a highly efficient and convergent one-pot approach. The Ugi-4CR provides a platform for rapid library synthesis and the generation of diverse analogs. Finally, the intramolecular cyclization of β-amino amides allows for a more controlled, stepwise approach that can be advantageous for the synthesis of complex target molecules. Each of these methods provides a valuable tool for the synthetic chemist in the pursuit of novel therapeutics based on the 1,4-diazepan-3-one scaffold.
Validating the Structure of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Comparative Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data for "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key intermediate in many synthetic pathways. By examining its spectral characteristics alongside a constitutional isomer, "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate," this document outlines the key differentiating features for positive identification.
The structural elucidation of organic molecules relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and functional groups.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For "this compound," the expected monoisotopic mass is 214.1317 g/mol , corresponding to the molecular formula C₁₀H₁₈N₂O₃.[1] Experimental analysis using techniques like Electrospray Ionization (ESI) would be expected to show a prominent ion at m/z 215.1390 [M+H]⁺, confirming the molecular weight.
A comparative analysis with its isomer, "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate," reveals that both share the same molecular formula and therefore the same exact mass.[2][3] Consequently, mass spectrometry alone is insufficient to distinguish between these two isomers, necessitating the use of spectroscopic techniques that probe the molecule's specific bonding and atomic arrangement.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key absorptions expected for "this compound" and its isomer are the carbonyl (C=O) stretching vibrations. The presence of two distinct carbonyl groups, an amide and a carbamate, will give rise to characteristic absorption bands.
Table 1: Comparison of Expected IR Absorption Bands (cm⁻¹)
| Functional Group | "this compound" (Expected) | "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate" (Expected) |
| Amide C=O Stretch | ~1640-1680 | ~1640-1680 |
| Carbamate C=O Stretch | ~1680-1700 | ~1680-1700 |
| N-H Stretch (Amide) | ~3200-3400 | ~3200-3400 |
| C-H Stretch (Alkyl) | ~2850-3000 | ~2850-3000 |
While the exact positions of the carbonyl stretches can be influenced by the local chemical environment, significant overlap in the expected ranges for the two isomers makes definitive differentiation by IR spectroscopy challenging. However, the presence of both amide and carbamate carbonyl bands confirms the general structural class.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to assign them to specific protons. The key differentiating features between the two isomers will be the chemical shifts and multiplicities of the methylene protons adjacent to the carbonyl groups and nitrogen atoms.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts of the carbon signals are highly sensitive to their local electronic environment. The most significant difference between the two isomers will be the chemical shifts of the carbonyl carbons and the carbons of the diazepane ring.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
| "this compound" | "Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate" |
| ¹³C NMR (Predicted) | ¹³C NMR (Predicted) |
| C=O (Amide): ~170-175 | C=O (Amide): ~170-175 |
| C=O (Carbamate): ~155 | C=O (Carbamate): ~155 |
| C(CH₃)₃: ~80 | C(CH₃)₃: ~80 |
| Ring CH₂s: ~35-55 | Ring CH₂s: ~35-55 |
| C(CH₃)₃: ~28 | C(CH₃)₃: ~28 |
| ¹H NMR (Predicted) | ¹H NMR (Predicted) |
| NH: ~7.5-8.5 (broad s) | NH: ~7.5-8.5 (broad s) |
| Ring CH₂s: ~2.5-4.0 (m) | Ring CH₂s: ~2.5-4.0 (m) |
| C(CH₃)₃: ~1.4 (s, 9H) | C(CH₃)₃: ~1.4 (s, 9H) |
Note: These are predicted values and actual experimental values may vary.
The key to distinguishing the isomers using NMR lies in the subtle differences in the chemical shifts and coupling patterns of the diazepane ring protons and carbons, which are influenced by the relative position of the oxo group. For a definitive assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable to establish the connectivity between protons and carbons.
Experimental Protocols
Standard protocols for acquiring spectroscopic data are essential for reproducibility and accurate comparison.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for all carbon signals (e.g., 0-200 ppm).
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.
Logical Workflow for Structural Validation
The process of validating the structure of a synthesized compound follows a logical progression of analytical techniques.
References
A Comparative Analysis of Synthetic Routes to Diazepanones: Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of the diazepanone scaffold is of significant interest due to its presence in a range of biologically active molecules. This guide provides a comparative analysis of the yields of four key synthetic methods for preparing diazepanones: the Schmidt rearrangement, the Beckmann rearrangement, intramolecular cyclization of amino acid derivatives, and multicomponent reactions.
Comparison of Diazepanone Synthesis Method Yields
The selection of a synthetic route to a target diazepanone is often guided by factors such as starting material availability, scalability, and, critically, reaction yield. The following table summarizes typical reported yields for the synthesis of diazepanones and structurally related seven-membered lactams using various methods.
| Synthesis Method | Starting Material Example | Product Example | Typical Yield (%) |
| Schmidt Reaction | N-Alkyl-4-piperidones | N¹-Alkyl-1,4-diazepin-5-ones | Good overall yields[1] |
| Beckmann Rearrangement | Cyclohexanone oxime | ε-Caprolactam | Up to 92%[2] |
| Intramolecular Cyclization | N-Cbz-protected diazoketones | 1,3-Oxazinane-2,5-diones | Up to 90%[3] |
| Multicomponent Reaction | Aminophenylketones, isocyanide, etc. | 1,4-Benzodiazepines | 22 - 69% (over two steps)[4] |
Visualizing the Synthetic Landscape
To conceptualize the selection process for a suitable diazepanone synthesis method, the following workflow illustrates the key considerations and pathways.
Caption: A flowchart illustrating the decision-making process for selecting a diazepanone synthesis method.
Detailed Experimental Protocols
Below are representative experimental protocols for the key synthetic methods discussed. These are intended to be illustrative, and specific conditions may require optimization based on the substrate.
Schmidt Reaction of N-Alkyl-4-piperidones
The Schmidt reaction provides a direct method for the ring expansion of cyclic ketones to lactams. In the context of diazepanone synthesis, N-substituted 4-piperidones are valuable starting materials.
General Procedure:
-
To a solution of the N-alkyl-4-piperidone in a suitable solvent (e.g., chloroform or dichloromethane), add sodium azide.
-
Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, while maintaining the temperature below 10 °C.[5][6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully quench the reaction by pouring it into an ice-water mixture and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N¹-alkyl-1,4-diazepin-5-one.[1]
Caution: Hydrazoic acid, which is formed in situ, is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.[5]
Beckmann Rearrangement of a Cyclic Ketone Oxime
The Beckmann rearrangement is a classic transformation of an oxime into an amide or lactam. For the synthesis of a seven-membered lactam, a cyclohexanone oxime is a suitable precursor.
General Procedure for Oxime Formation:
-
Dissolve the corresponding cyclic ketone (e.g., cyclohexanone) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.[7]
General Procedure for Beckmann Rearrangement:
-
To the crude oxime, add a reagent such as polyphosphoric acid (PPA), concentrated sulfuric acid, or a mixture of acetic acid, hydrochloric acid, and acetic anhydride (Beckmann's mixture).[2][8] Other reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also be used.[8]
-
Heat the reaction mixture to the required temperature (e.g., 100-130 °C) for the specified time.[9]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting lactam by recrystallization or column chromatography.
Intramolecular Cyclization of Amino Acid-Derived Diazoketones
This method involves the cyclization of a suitably protected amino acid derivative to form a heterocyclic ring. While the provided example leads to a six-membered ring, the general principle can be adapted for the synthesis of seven-membered diazepanones by using a starting material with a longer chain.
General Procedure:
-
To a solution of the N-Cbz-protected diazoketone derived from an appropriate amino acid in methanol, add a catalytic amount of silica-supported perchloric acid (HClO₄-SiO₂).[3]
-
Stir the reaction mixture at room temperature for the required duration, monitoring by TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclic product.[3]
Multicomponent Synthesis of 1,4-Benzodiazepines
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating diversity and can be applied to the synthesis of benzodiazepine scaffolds, which are structurally related to diazepanones.
General Procedure for Ugi-4CR followed by Cyclization:
-
In a suitable solvent such as methanol, combine the starting materials: an aminophenylketone (amine component), an isocyanide, a carboxylic acid (e.g., Boc-glycine), and an aldehyde.[4]
-
The reaction can be performed at room temperature or accelerated using microwave irradiation.[4]
-
After the Ugi reaction is complete (as monitored by TLC), the crude product is not isolated but is directly subjected to the deprotection and cyclization step.
-
The solvent is evaporated, and the residue is dissolved in a suitable solvent like 1,2-dichloroethane (DCE) containing trifluoroacetic acid (TFA) to cleave the Boc protecting group.[4]
-
The reaction mixture is heated to facilitate the intramolecular cyclization to form the 1,4-benzodiazepine ring.
-
After completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired 1,4-benzodiazepine derivative. The overall yields for this two-step, one-pot procedure typically range from 22-69%.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 4. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Spectroscopic Analysis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" and its structural alternatives. Due to the limited availability of comprehensive experimental spectroscopic data for the target compound in readily accessible literature, this guide leverages data from closely related analogs to provide a valuable comparative framework for researchers in organic synthesis and drug discovery.
Introduction
"this compound" is a heterocyclic compound of interest in medicinal chemistry, serving as a versatile building block for the synthesis of various pharmaceutical agents. Its rigid, seven-membered diazepane core, combined with the protecting Boc group, makes it a valuable scaffold for creating diverse molecular architectures. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and similar molecules, ensuring the integrity of synthetic pathways and the purity of final compounds.
This guide presents a summary of available physical and chemical properties for the target compound and compares them with the experimental spectroscopic data of three key alternatives:
-
Tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine): A non-oxo analog.
-
Tert-butyl 4-oxopiperidine-1-carboxylate: A six-membered ring analog with a keto group.
-
N-Boc-piperazin-2-one: A six-membered ring analog with an amide functionality.
Physicochemical Properties
A summary of the key physicochemical properties of "this compound" is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₁₀H₁₈N₂O₃ | [PubChem][1] |
| Molecular Weight | 214.26 g/mol | [PubChem][1] |
| CAS Number | 179686-38-5 | [PubChem][1] |
Comparative Spectroscopic Data
The following table summarizes the available experimental spectroscopic data for the selected alternatives. This data can be used as a reference for the expected spectral features of "this compound".
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Tert-butyl 1,4-diazepane-1-carboxylate | Data not readily available in searched resources. | Data not readily available in searched resources. | Neat | Data not readily available in searched resources. |
| Tert-butyl 4-oxopiperidine-1-carboxylate | 1.47 (s, 9H), 2.44 (t, J=6.4 Hz, 4H), 3.68 (t, J=6.4 Hz, 4H) | 28.5, 41.0, 45.9, 80.6, 154.8, 208.5 | Data not readily available in searched resources. | M+H = 200.1 |
| N-Boc-piperazin-2-one | 1.48 (s, 9H), 3.29 (t, J=5.5 Hz, 2H), 3.52 (s, 2H), 4.01 (t, J=5.5 Hz, 2H) | 28.3, 42.1, 45.3, 49.8, 81.1, 154.5, 165.2 | Data not readily available in searched resources. | Data not readily available in searched resources. |
Note: The presented data is sourced from publicly available databases and may vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are general and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to obtain a stable ion current.
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the target compound and its alternatives.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Logical relationship between the target compound and its structural alternatives.
References
A Comparative Guide to Alternative Building Blocks for the Synthesis of Diazepane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional synthetic routes often rely on established building blocks and methodologies. However, the quest for novel derivatives with improved properties and more efficient, sustainable synthetic strategies has led to the exploration of alternative building blocks. This guide provides an objective comparison of traditional and alternative approaches for the synthesis of diazepane-containing compounds, supported by experimental data and detailed protocols.
Performance Comparison of Building Blocks
The following table summarizes the key quantitative data for the synthesis of diazepane derivatives using traditional and alternative building blocks. This allows for a direct comparison of their performance in terms of reaction yield, time, and conditions.
| Synthetic Approach | Building Blocks | Target Compound | Reaction Time | Temperature | Yield (%) | Citation(s) |
| Traditional Synthesis | o-Phenylenediamine, Acetone | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 1-3 h | Room Temperature | 87 | [1][2] |
| Ugi Multicomponent Reaction & Cyclization | 2-Nitrobenzylamine, 3-azidopropanoic acid, isobutyraldehyde, tert-butyl isocyanide | A 1,4-diazepan-5-one derivative | 24 h (Ugi) + 12 h (Cyclization) | Room Temp. (Ugi), Reflux (Cyclization) | ~80 (overall) | [3][4] |
| [5+2] Cycloaddition | Pyridine, 1-Sulfonyl-1,2,3-triazole, Alkyne | A 1,4-Diazepine derivative | 12 h | 100 °C | ~70-80 | [5] |
| N-Propargylamine-Based Synthesis | N-Propargylamine, Ethylenediamine | A 1,4-Diazepane derivative | 6-12 h | 80-100 °C | ~75-85 | [6] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic approaches, offering reproducible guidance for laboratory practice.
Traditional Synthesis: Condensation of o-Phenylenediamine and Acetone
This protocol describes the synthesis of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Acetone (1.16 g, 20 mmol)
-
H-MCM-22 catalyst (150 mg)
-
Acetonitrile (20 mL)
Procedure:
-
To a solution of o-phenylenediamine in acetonitrile, add the H-MCM-22 catalyst.
-
Add acetone to the mixture.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[1][2]
Alternative Synthesis 1: Ugi Multicomponent Reaction and Intramolecular SN2 Cyclization
This two-step protocol outlines the synthesis of a 1-sulfonyl-1,4-diazepan-5-one derivative.
Step 1: Ugi Four-Component Reaction
Materials:
-
2-Nitrobenzylamine (1.52 g, 10 mmol)
-
3-Azidopropanoic acid (1.15 g, 10 mmol)
-
Isobutyraldehyde (0.72 g, 10 mmol)
-
tert-Butyl isocyanide (0.83 g, 10 mmol)
-
Methanol (50 mL)
Procedure:
-
Dissolve 2-nitrobenzylamine and isobutyraldehyde in methanol.
-
Add 3-azidopropanoic acid to the mixture.
-
Add tert-butyl isocyanide dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product. This is typically used in the next step without further purification.
Step 2: Intramolecular SN2 Cyclization
Materials:
-
Crude Ugi product from Step 1
-
Triphenylphosphine (2.88 g, 11 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (2.22 g, 11 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
Procedure:
-
Dissolve the crude Ugi product in anhydrous THF.
-
Add triphenylphosphine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIAD dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 1-sulfonyl-1,4-diazepan-5-one.[3][4]
Alternative Synthesis 2: Rhodium-Catalyzed [5+2] Cycloaddition
This protocol describes the synthesis of a 1,4-diazepine derivative from a pyridine and a 1-sulfonyl-1,2,3-triazole.
Materials:
-
Pyridine (0.79 g, 10 mmol)
-
1-Tosyl-4-phenyl-1H-1,2,3-triazole (2.97 g, 10 mmol)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol)
-
Rh₂(esp)₂ (Rhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)) (0.078 g, 0.1 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (50 mL)
Procedure:
-
To a solution of 1-tosyl-4-phenyl-1H-1,2,3-triazole and pyridine in anhydrous DCE, add the Rh₂(esp)₂ catalyst.
-
Heat the mixture to 100 °C.
-
Add dimethyl acetylenedicarboxylate (DMAD) dropwise to the reaction mixture.
-
Stir the reaction at 100 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 1,4-diazepine product.[5]
Alternative Synthesis 3: N-Propargylamine-Based Synthesis
This method outlines the synthesis of a 1,4-diazepane derivative using an N-propargylamine and a diamine.
Materials:
-
N-Benzylpropargylamine (1.45 g, 10 mmol)
-
Ethylenediamine (0.60 g, 10 mmol)
-
Copper(I) iodide (CuI) (0.095 g, 0.5 mmol)
-
Toluene (50 mL)
Procedure:
-
To a solution of N-benzylpropargylamine in toluene, add ethylenediamine and CuI.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Wash the filter cake with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-diazepane derivative.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the described synthetic strategies.
Caption: Comparison of traditional and alternative synthetic workflows for diazepane synthesis.
Caption: General experimental workflow for diazepane synthesis using alternative building blocks.
Discussion and Conclusion
The synthesis of diazepane-containing compounds has evolved significantly with the introduction of alternative building blocks and methodologies. While traditional methods, such as the condensation of o-phenylenediamines with ketones, remain valuable for their simplicity and readily available starting materials, they often lack the efficiency and diversity offered by modern approaches.
Multicomponent reactions (MCRs) , particularly the Ugi reaction, have emerged as a powerful strategy.[3][7][8] The ability to combine three or more starting materials in a single pot significantly reduces reaction time and waste, adhering to the principles of green chemistry. The subsequent intramolecular cyclization of the Ugi adduct provides a convergent and highly flexible route to a wide array of diazepane derivatives.[4] This approach is particularly advantageous for the rapid generation of compound libraries for drug discovery.
Cycloaddition reactions , such as the [5+2] cycloaddition, offer a mechanistically distinct and elegant way to construct the seven-membered diazepine ring.[5] These reactions can provide access to complex and unique molecular architectures that may be difficult to obtain through other methods. The use of transition metal catalysis, such as rhodium, has been instrumental in the development of efficient and selective cycloaddition strategies.
The use of N-propargylamines as building blocks represents another innovative approach. These versatile intermediates can be readily synthesized and subsequently cyclized with diamines to form the diazepine core.[6] This method offers high atom economy and allows for the introduction of diverse substituents on the diazepine ring.
References
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide to HPLC Purity Analysis of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate," a key building block in the synthesis of various pharmaceutical agents. This document outlines two primary HPLC approaches, Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), presenting their respective methodologies and expected performance to aid in selecting the most suitable analytical strategy.
Performance Comparison of HPLC Methods
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte and potential impurities. Given the polar nature of "this compound," both RP-HPLC with polar-modified columns and HILIC present viable options for achieving optimal separation and purity determination. The table below summarizes the key performance parameters of these two approaches.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a polar stationary phase and a semi-aqueous mobile phase. |
| Stationary Phase | C18 with polar end-capping (e.g., InertSustain AQ-C18) | Amide or bare silica-based (e.g., Evosphere HILIC) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile/Ammonium Formate buffer (pH 3.0) |
| Elution Order | More polar compounds elute first. | More polar compounds are retained longer. |
| Typical Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Expected Retention | Moderate retention of the main peak. | Stronger retention of the main peak. |
| Peak Shape | Symmetrical peaks, aided by the ion-pairing agent (TFA). | Good peak shape for polar analytes. |
| Selectivity | Good for resolving non-polar to moderately polar impurities. | Excellent for resolving highly polar impurities. |
| MS Compatibility | Good, though TFA can cause ion suppression. | Excellent, volatile buffers are ideal for MS detection. |
Experimental Protocols
Detailed experimental protocols for the two proposed HPLC methods are provided below. These serve as a starting point for method development and optimization.
Method A: Reversed-Phase HPLC (RP-HPLC)
Objective: To achieve robust separation of this compound from its potential non-polar and moderately polar impurities.
Instrumentation:
-
HPLC system with UV detector
-
Column: InertSustain AQ-C18 (4.6 x 150 mm, 5 µm) or equivalent polar-endcapped C18 column
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL .
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To enhance the retention of the polar main compound and achieve superior separation of highly polar impurities.
Instrumentation:
-
HPLC system with UV or MS detector
-
Column: Evosphere HILIC (4.6 x 150 mm, 5 µm) or equivalent amide-based HILIC column
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Formate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL .
Time (min) % Mobile Phase A % Mobile Phase B 0 5 95 20 40 60 25 40 60 26 5 95 | 30 | 5 | 95 |
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in Acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of "this compound."
Benchmarking "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" Against Alternative Scaffolds: A Comparative Guide
In the landscape of modern drug discovery, the selection of a molecular scaffold is a critical determinant of a compound's ultimate therapeutic success. The "Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate" represents a versatile seven-membered heterocyclic scaffold, offering a unique three-dimensional architecture for the spatial presentation of pharmacophoric elements. This guide provides a comparative analysis of this diazepanone scaffold against two widely employed six-membered heterocyclic scaffolds: N-Boc-4-piperidone and N-Boc-3-pyrrolidinone. The objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework to inform scaffold selection in medicinal chemistry programs.
Physicochemical Properties: A Comparative Overview
The physicochemical profile of a scaffold is a fundamental determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key computed physicochemical parameters for the three scaffolds, providing a basis for initial comparison.
| Property | This compound | N-Boc-4-piperidone | N-Boc-3-pyrrolidinone |
| Molecular Formula | C₁₀H₁₈N₂O₃[1] | C₁₀H₁₇NO₃ | C₉H₁₅NO₃ |
| Molecular Weight ( g/mol ) | 214.26[1] | 199.24 | 185.21 |
| XLogP3 | 0.6[1] | 1.1 | 0.5 |
| Hydrogen Bond Donors | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Topological Polar Surface Area (TPSA) (Ų) | 58.6[1] | 46.6 | 46.6 |
| Rotatable Bond Count | 2 | 2 | 2 |
Key Insights: The diazepanone scaffold possesses a higher molecular weight and TPSA compared to its six-membered counterparts. This increased polarity may translate to improved aqueous solubility, a desirable characteristic for oral bioavailability. Conversely, the piperidone derivative exhibits a slightly higher lipophilicity (XLogP3), which could influence its membrane permeability. The presence of a hydrogen bond donor in the diazepanone may offer an additional interaction point with biological targets but could also be a site for metabolic modification.
Structural and Conformational Considerations
The seven-membered ring of the diazepanone scaffold imparts a higher degree of conformational flexibility compared to the more rigid six-membered piperidone and five-membered pyrrolidone rings. This flexibility can be advantageous, allowing the molecule to adopt a wider range of conformations to fit into a binding pocket. However, it can also be a drawback, potentially leading to an entropic penalty upon binding. The choice between these scaffolds will therefore depend on the specific requirements of the biological target.
Caption: Comparison of ring size and relative rigidity.
Biological Activity and Therapeutic Potential: A Conceptual Framework
While direct comparative biological data for "this compound" is not extensively available in the public domain, the inherent features of the diazepanone scaffold suggest its potential in various therapeutic areas. Seven-membered heterocycles are recognized as privileged scaffolds in medicinal chemistry.[2] The 1,4-diazepane core, in particular, has been explored for its utility in developing agents targeting the central nervous system (CNS).
In contrast, the piperidine scaffold is a cornerstone in modern pharmacology, present in a vast array of FDA-approved drugs.[3] Its rigid structure allows for the precise orientation of substituents, facilitating optimal interactions with biological targets. Pyrrolidinone-containing compounds also have a rich history in drug discovery, often serving as key building blocks for a diverse range of therapeutic agents.
The following diagram illustrates a hypothetical drug discovery workflow where these scaffolds could be evaluated.
Caption: A generalized workflow for scaffold evaluation.
Experimental Protocols for Comparative Assessment
To provide a robust, head-to-head comparison of these scaffolds, a series of standardized in vitro assays should be performed. The following are detailed protocols for key experiments.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance of the compounds.
Protocol:
-
Preparation of Incubation Mixture: Prepare a stock solution of each test compound (10 mM in DMSO). The final incubation mixture (1 mL) should contain 0.5 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), 5 mM magnesium chloride, and 1 µM of the test compound.
-
Initiation of Reaction: Pre-warm the incubation mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Time Points: Aliquots (50 µL) are removed at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: The reaction in each aliquot is stopped by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the compounds.
Protocol:
-
Preparation of Donor Plate: A 96-well donor plate is filled with a solution of each test compound (100 µM in phosphate buffer, pH 7.4).
-
Preparation of Acceptor Plate: A 96-well acceptor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane. The wells are then filled with buffer.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - Cₐ/Cₑ₉)] * Vₐ / (A * t) where Cₐ is the concentration in the acceptor well, Cₑ₉ is the equilibrium concentration, Vₐ is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.
Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability and efflux ratio of the compounds across a human intestinal cell monolayer.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral): The test compound (10 µM) is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Assay (Basolateral to Apical): The test compound is added to the BL side, and samples are collected from the AP side.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.
-
Efflux Ratio (ER) Calculation: ER = Papp (B to A) / Papp (A to B) An ER > 2 suggests the compound is a substrate for efflux transporters.
Caption: In vitro ADME profiling workflow.
Conclusion
The "this compound" scaffold presents a compelling starting point for drug discovery, offering distinct structural and physicochemical properties compared to more conventional six-membered heterocycles. Its inherent flexibility and polarity may provide advantages in specific therapeutic applications. However, the well-established utility and favorable ADME properties of piperidone and pyrrolidinone scaffolds underscore their continued importance in medicinal chemistry. The ultimate selection of a scaffold should be guided by a thorough evaluation of the target biology and the desired pharmacokinetic profile, supported by the rigorous experimental protocols outlined in this guide. Through such a data-driven approach, researchers can navigate the complexities of scaffold selection and enhance the probability of success in their drug discovery endeavors.
References
A Comparative Guide to Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate and Structurally Related Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a key building block in medicinal chemistry, with its structurally related analogs: tert-butyl 3-oxopiperazine-1-carboxylate and tert-butyl 3-oxopiperidine-1-carboxylate. The objective is to offer a detailed cross-validation of their properties and synthetic utility, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug discovery programs.
Introduction
The deliberate design of molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, are privileged structures due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The tert-butoxycarbonyl (Boc)-protected cyclic ketones featured in this guide are versatile intermediates. The Boc group offers a stable yet readily cleavable protecting group for one of the nitrogen atoms, allowing for selective functionalization at other positions of the molecule. The ketone functionality provides a convenient handle for a variety of chemical transformations, including reductive amination, condensation reactions, and the introduction of spirocyclic moieties.
These scaffolds are frequently employed in the synthesis of kinase inhibitors, deubiquitinase-targeting chimeras (DUBTACs), and other complex bioactive molecules.[1][2] The choice between a diazepane, piperazine, or piperidine core can significantly influence the resulting compound's physicochemical properties, conformational flexibility, and ultimately, its biological activity and pharmacokinetic profile.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are crucial for initial computational modeling and for predicting the druglikeness of downstream compounds.
| Property | This compound | Tert-butyl 3-oxopiperazine-1-carboxylate | Tert-butyl 3-oxopiperidine-1-carboxylate |
| Molecular Formula | C₁₀H₁₈N₂O₃ | C₉H₁₆N₂O₃ | C₁₀H₁₇NO₃ |
| Molecular Weight | 214.26 g/mol | 200.23 g/mol | 199.25 g/mol |
| CAS Number | 179686-38-5 | 76003-29-7 | 98977-36-7 |
| IUPAC Name | This compound | tert-butyl 3-oxopiperazine-1-carboxylate | tert-butyl 3-oxopiperidine-1-carboxylate |
| Appearance | Not specified (typically a solid) | White solid | Not specified (typically a solid) |
| Boiling Point (Predicted) | 373.1 ± 35.0 °C at 760 mmHg | Not available | Not available |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | Not available | Not available |
Spectroscopic and Experimental Data
Characterization data is essential for confirming the identity and purity of these building blocks. The following table presents available ¹H NMR data.
| Compound | ¹H NMR Data (Solvent) |
| This compound | Data not explicitly found in the reviewed literature. Its use in patents suggests it is a known compound.[3] |
| Tert-butyl 3-oxopiperazine-1-carboxylate | (300 MHz, CDCl₃): δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, 2H, J= 5 Hz), 4.10 (s, 2H), 6.41 (br s, 1H).[4] |
| Tert-butyl 3-oxopiperidine-1-carboxylate | (400 MHz, CDCl₃): δ 7.47–7.39 (m, 2H), 7.35–7.27 (m, 2H), 4.09–4.01 (m, 1H), 3.99–3.81 (m, 1H), 3.13 (d, J = 13.7 Hz, 1H), 2.85 (ddd, J = 13.7, 8.5, 4.9 Hz, 1H), 2.45 (td, J = 6.6, 3.4 Hz, 2H), 2.05 – 1.93 (m, 1H), 1.89 – 1.77 (m, 1H), 1.49 (s, 9H). (Note: This spectrum is of a downstream product where the ketone has been reacted, but illustrates the typical shifts for the piperidine ring protons).[5] |
Experimental Protocols
Detailed and reproducible synthetic protocols are critical for the successful application of these building blocks.
Synthesis of Tert-butyl 3-oxopiperazine-1-carboxylate[4]
A common and straightforward method for the synthesis of tert-butyl 3-oxopiperazine-1-carboxylate involves the reaction of 2-piperazinone with di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: A mixture of 2-piperazinone (1.037 g, 10.4 mmol) is prepared in 52 mL of dichloromethane (CH₂Cl₂).
-
Reagent Addition: Di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) is added to the mixture.
-
Reaction Time: The reaction becomes homogeneous after approximately 3 hours, indicating the consumption of the starting material.
-
Work-up: The reaction mixture is then diluted with additional CH₂Cl₂, and the organic layer is washed with water.
-
Purification: The crude product is purified by column chromatography.
Use of this compound in the Synthesis of a Polq Inhibitor Intermediate[3]
This protocol illustrates the application of the title compound as a nucleophile in an N-alkylation reaction.
-
Reaction Setup: Sodium hydride (8.56 mg, 0.21 mmol) is added to a solution of 9-benzyl-8-(4-(2-bromoethoxy)-2-chlorophenyl)-6-(1-methylcyclopropoxy)-9H-purine (100 mg, 0.19 mmol) and this compound (75 mg, 0.35 mmol) in dimethylformamide (DMF) (3 mL).
-
Reaction Conditions: The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard chromatographic techniques to yield tert-butyl 4-(2-(4-(9-benzyl-6-(1-methylcyclopropoxy)-9H-purin-8-yl)-3-chlorophenoxy)ethyl)-3-oxo-1,4-diazepane-1-carboxylate.
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic utility of these Boc-protected cyclic ketones.
Caption: General synthetic workflow utilizing Boc-protected cyclic ketones.
Caption: Role of scaffold selection in a typical drug discovery pipeline.
Conclusion
This compound, along with its 6- and 7-membered ring analogs, represents a valuable class of building blocks for the synthesis of complex and biologically active molecules. The choice of the core heterocyclic ring system has a profound impact on the final properties of the target compounds. While the piperazine and piperidine analogs are well-documented in the scientific literature with readily available synthetic protocols and characterization data, the diazepane counterpart appears more frequently in the patent literature, highlighting its importance in contemporary drug discovery programs. This guide provides a foundational dataset to assist researchers in making informed decisions for their synthetic strategies.
References
- 1. Deubiquitinase-Targeting Chimeras for Targeted Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]
- 3. WO2024121753A1 - Polq inhibitors - Google Patents [patents.google.com]
- 4. 1-Boc-3-oxopiperazine (76003-29-7) for sale [vulcanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate, a compound recognized as a skin and eye irritant that may also cause respiratory irritation.[1] Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its inherent hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Table 1: Hazard and Safety Information for this compound
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | H319 | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335 | Use in a well-ventilated area or with a fume hood |
| General Handling | Not specified | Laboratory coat |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved chemical waste disposal facility. This ensures compliance with local, state, and federal environmental regulations.
Step 1: Personal Protective Equipment (PPE) and Spill Control
Before beginning the disposal process, ensure you are wearing the appropriate PPE as outlined in Table 1. Have a chemical spill kit readily accessible in the event of an accidental release.
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound or contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, compatible waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
Step 3: Waste Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
-
Use a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
List all constituents of the waste, including any solvents and their approximate percentages.
-
Indicate the hazards associated with the waste (e.g., "Irritant").
-
Record the date when the waste was first added to the container.
Step 4: Secure Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic and drains.
-
In secondary containment to prevent spills.
Step 5: Arrange for Disposal
Contact your institution's EHS department to schedule a pickup of the chemical waste. Follow their specific procedures for waste collection and removal. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
References
Personal protective equipment for handling Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (CAS No. 179686-38-5). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment is mandatory to mitigate these risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard.[2][3] A face shield should be worn over goggles when there is a splash hazard.[2][3] | To protect against eye irritation or serious eye damage from splashes.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4] Gloves should be inspected before use and changed immediately after contact with the chemical.[3] | To prevent skin irritation from direct contact.[4] |
| Body Protection | A laboratory coat must be worn.[2][3] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat. | To protect the skin and clothing from spills and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available, a NIOSH-approved respirator is required.[3][4] | To prevent respiratory tract irritation. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory at all times.[2][3] | To protect the feet from spills and falling objects. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Use a static-free weighing boat or paper.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust.
-
Close the container tightly immediately after use.[7]
-
-
Experimental Use:
-
Post-Experiment:
-
Thoroughly clean the work area, including the balance and any spatulas used.
-
Decontaminate all glassware that came into contact with the chemical.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, weighing paper, and contaminated gloves, must be disposed of as hazardous chemical waste.[6] Do not mix with other waste streams.
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never pour chemical waste down the drain.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. This compound | C10H18N2O3 | CID 21962087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. falseguridad.com [falseguridad.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. somatco.com [somatco.com]
- 8. saffronchemicals.com [saffronchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
